Milacemide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(pentylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNXIYZWIZFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227786 | |
| Record name | Milacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76990-56-2 | |
| Record name | Milacemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76990-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milacemide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076990562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milacemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MILACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HXT24RECU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Milacemide's Mechanism in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milacemide (2-N-pentylaminoacetamide) is a neuropsychotropic agent investigated for its anticonvulsant properties. Its core mechanism of action revolves around its function as a glycine prodrug, capable of crossing the blood-brain barrier to modulate central nervous system (CNS) excitability. This guide provides an in-depth analysis of this compound's metabolic activation, its interaction with the N-methyl-D-aspartate (NMDA) receptor, and the preclinical and clinical evidence supporting its mechanism in epilepsy. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.
Core Mechanism: Glycine Prodrug and NMDA Receptor Modulation
The principal anticonvulsant activity of this compound is not inherent to the molecule itself but is activated upon its metabolic conversion within the CNS. This compound readily crosses the blood-brain barrier, where it serves as a substrate for Monoamine Oxidase B (MAO-B).[1][2]
Metabolic Activation Pathway
Once in the brain, this compound undergoes oxidative deamination catalyzed primarily by mitochondrial MAO-B.[3] This enzymatic reaction cleaves this compound into glycinamide and pentanal.[4] Subsequent hydrolysis of glycinamide yields glycine, the active neuromodulator.[3][5] The preference for MAO-B over MAO-A is critical and has been demonstrated kinetically.[3][4] This metabolic cascade effectively increases the concentration of glycine in the CNS, a key step for this compound's pharmacological action.[2]
Interaction with the NMDA Receptor Glycine Site
The elevated brain glycine concentrations directly impact the function of the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity.[6][7] The NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, which is typically glycine.[8] Glycine binds to a specific modulatory site on the GluN1 subunit of the NMDA receptor.[6] By increasing the availability of this obligatory co-agonist, this compound is hypothesized to potentiate NMDA receptor function under certain physiological conditions, or otherwise modulate neuronal excitability in a manner that dampens epileptiform activity.
References
- 1. Double-blind study of this compound in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiepileptic drug pharmacokinetics and neuropharmacokinetics in individual rats by repetitive withdrawal of blood and cerebrospinal fluid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound metabolism in rat liver and brain slices by solids NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Milacemide as a Glycine Prodrug for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide, chemically known as 2-n-pentylaminoacetamide, is a novel anticonvulsant agent that has garnered significant interest for its potential neuroprotective properties. It functions as a prodrug, readily crossing the blood-brain barrier and subsequently being metabolized to the amino acid glycine. This targeted delivery of glycine to the central nervous system (CNS) is the cornerstone of its therapeutic potential, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic profile, and the experimental evidence supporting its role in neuroprotection.
Mechanism of Action: From this compound to Glycine-Mediated Neuroprotection
The primary mechanism of action of this compound involves its conversion to glycine within the brain. This process is catalyzed by the enzyme Monoamine Oxidase B (MAO-B). The resulting increase in glycine concentrations in the synaptic cleft enhances the function of the NMDA receptor. Glycine acts as an essential co-agonist at the NMDA receptor, meaning its presence is required for the receptor to be activated by the primary agonist, glutamate.[1][2]
Under normal physiological conditions, this modulation of NMDA receptor activity is crucial for synaptic plasticity, learning, and memory.[3] However, in pathological states such as ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, resulting in an influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity. By increasing the availability of glycine, this compound is hypothesized to potentiate NMDA receptor function in a controlled manner, potentially offering neuroprotection against excitotoxic damage.
Recent research also suggests that high concentrations of glycine can trigger the internalization of NMDA receptors, a process that may further contribute to its neuroprotective effects by reducing the number of receptors available for overstimulation during excitotoxic events.[4]
Signaling Pathway of this compound Metabolism and Action
Caption: Metabolic conversion of this compound to glycine and its action on the NMDA receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound and Metabolites in Rats
| Parameter | This compound | Glycinamide (CSF) | Glycine (CSF) | Reference |
| Administration | 100, 200, 400 mg/kg, i.p. | - | - | [5] |
| Cmax | Linear, dose-dependent increase | Linear, dose-dependent increase | Dose-dependent increase (significant at 200 & 400 mg/kg) | [5] |
| Tmax | - | Increased with MAO-B inhibitor | - | [5] |
| AUC | - | Decreased with MAO-B inhibitor | - | [5] |
| Half-life (t1/2) | - | Increased with MAO-B inhibitor | - | [5] |
i.p. = intraperitoneal; CSF = cerebrospinal fluid
Table 2: Effect of this compound on Amino Acid Concentrations in Rat Cerebrospinal Fluid (CSF)
| Amino Acid | Dosage (mg/kg, i.p.) | % Change in CSF Concentration | Time Point | Reference |
| Glycine | 200 | Significant increase | - | [6] |
| Glycine | 400 | 20-190% increase | Still elevated at 8 hours | [6] |
| Serine | 400 | 20-25% increase | - | [6] |
| Taurine | 400 | 20-25% increase | - | [6] |
| Alanine | 400 | Decrease | - | [6] |
Table 3: this compound Clinical Trial Dosages in Neurodegenerative Diseases
| Disease | Dosage | Duration | Outcome | Reference |
| Alzheimer's Disease | 1200 mg/day | 1 month | No significant improvement | [7][8] |
| Alzheimer's Disease | 400, 800, 1200 mg/day | 4 weeks | No significant improvement | [1] |
| Parkinson's Disease | 1200 mg (single oral dose) | Single dose | Transient increase in parkinsonian severity | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments involving this compound.
In Vivo Model of Focal Cerebral Ischemia in Rats
This protocol describes a common method to induce stroke in rats to test the neuroprotective effects of compounds like this compound.
-
Animal Preparation: Adult male Wistar rats are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Induction of Ischemia: A middle cerebral artery occlusion (MCAO) model is used. A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally at various doses (e.g., 100, 200, 400 mg/kg) at a specific time point relative to the onset of ischemia (e.g., 30 minutes before or after MCAO).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia (e.g., 24 and 48 hours) using a standardized scoring system.
-
Infarct Volume Measurement: After a set survival period (e.g., 48 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
In Vitro Neuroprotection Assay Using Primary Neuronal Cultures
This protocol outlines a method to assess the direct neuroprotective effects of this compound on neurons in a controlled environment.
-
Cell Culture: Primary cortical neurons are harvested from embryonic rat or mouse brains and cultured in a suitable medium.
-
Induction of Excitotoxicity: After a period of maturation in vitro (e.g., 7-10 days), excitotoxicity is induced by exposing the neurons to a high concentration of glutamate or NMDA for a specific duration.
-
Drug Treatment: this compound is added to the culture medium at various concentrations at a defined time before, during, or after the excitotoxic insult.
-
Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: The percentage of viable neurons in the this compound-treated groups is compared to the control groups (untreated and vehicle-treated) to determine the neuroprotective efficacy.
Clinical Trial Protocol for this compound in Alzheimer's Disease
The following represents a typical design for a clinical trial investigating the efficacy of this compound in patients with Alzheimer's disease, based on published studies.[1][7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of probable Alzheimer's disease of mild to moderate severity.
-
Inclusion/Exclusion Criteria: Specific criteria for age, cognitive scores (e.g., Mini-Mental State Examination), and overall health are established.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound at a specific dose (e.g., 400, 800, or 1200 mg/day) or a matching placebo. Both patients and investigators are blinded to the treatment assignment.
-
Treatment Period: The treatment duration is typically several weeks to months (e.g., 4 weeks to 1 month).
-
Outcome Measures: The primary efficacy endpoints are changes from baseline in cognitive and functional assessment scales, such as the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinical Global Impression of Change (CGIC).
-
Safety Monitoring: Adverse events, vital signs, and laboratory parameters (including liver function tests) are monitored throughout the study.
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in outcome measures between the this compound and placebo groups.
Mandatory Visualizations
Experimental Workflow for a Preclinical Neuroprotection Study
References
- 1. Evaluation of multiple doses of this compound in the treatment of senile dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiepileptic drug pharmacokinetics and neuropharmacokinetics in individual rats by repetitive withdrawal of blood and cerebrospinal fluid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jwatch.org [jwatch.org]
The Role of Milacemide in Modulating NMDA Receptor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milacemide, a 2-n-pentylaminoacetamide, is a neuroprotective agent that has been investigated for its therapeutic potential in epilepsy and neurodegenerative disorders such as Alzheimer's disease. Its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function. This technical guide provides an in-depth analysis of this compound's role in NMDA receptor activity, detailing its metabolic pathway, its interaction with monoamine oxidase B (MAO-B), and its function as a glycine prodrug. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1] The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective binding sites on the receptor complex.[1] this compound has been developed as a prodrug for glycine, aiming to enhance NMDA receptor function by increasing the availability of its co-agonist.[2][3] This guide explores the multifaceted mechanism of action of this compound, focusing on its indirect modulation of the NMDA receptor through its metabolic conversion to glycine.
Mechanism of Action of this compound
This compound's primary mechanism of action is twofold: it acts as a selective, reversible inhibitor of monoamine oxidase B (MAO-B) and serves as a prodrug for the NMDA receptor co-agonist, glycine.[4][5]
Inhibition of Monoamine Oxidase B (MAO-B)
This compound is a substrate for and an enzyme-activated inhibitor of MAO-B.[4][5] This inhibition is specific to the B-isoform of the enzyme. The metabolism of this compound by MAO-B is the initial and rate-limiting step in its conversion to glycine.
Metabolic Conversion to Glycine
The metabolic pathway of this compound to glycine involves a two-step enzymatic process. First, this compound is oxidized by MAO-B, leading to the formation of glycinamide and a pentyl aldehyde.[4] Subsequently, glycinamide is hydrolyzed by an amidase to produce glycine.[6] The increased concentration of glycine in the synaptic cleft enhances the activation of NMDA receptors in the presence of glutamate.
Quantitative Data
The following tables summarize the available quantitative data on this compound's interaction with MAO-B and its effect on glycine levels.
Table 1: In Vitro Inhibition of Monoamine Oxidase B (MAO-B) by this compound
| Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Rat Liver Mitochondria | Kynuramine | - | 331 ± 185 | Competitive | [7] |
| Ox Liver MAO-B | Benzylamine | 4.1 ± 0.8 | - | - | [7] |
| Rat Liver MAO-B | Benzylamine | 0.051 ± 0.008 | - | - | [7] |
Table 2: In Vivo Effects of this compound on Brain Glycine Levels
| Animal Model | Brain Region | This compound Dose (mg/kg, i.p.) | Fold Increase in Glycine | Time Point | Reference |
| Rat | Hippocampus | 400 | ~1.5 | 2 hours | [8] |
| Rat | Hippocampus | 800 | ~2.0 | 2 hours | [8] |
| Rat | Cerebrospinal Fluid | 200 | ~1.2 | 2 hours | [4] |
| Rat | Cerebrospinal Fluid | 400 | ~2.9 | 4 hours | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro MAO-B Inhibition Assay
This protocol is adapted from studies investigating the inhibition of MAO-B by this compound.
Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on MAO-B activity.
Materials:
-
Isolated mitochondria from rat or bovine liver (source of MAO-B)
-
Kynuramine or benzylamine (MAO-B substrate)
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer
-
Clorgyline (selective MAO-A inhibitor, for control)
-
Selegiline (selective MAO-B inhibitor, for control)
Procedure:
-
Enzyme Preparation: Isolate mitochondria from fresh liver tissue by differential centrifugation. Resuspend the mitochondrial pellet in phosphate buffer.
-
Assay Setup: In a 96-well plate or cuvettes, prepare reaction mixtures containing the mitochondrial preparation and varying concentrations of this compound (or control inhibitors).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine or benzylamine).
-
Measurement: Monitor the rate of product formation over time using a spectrophotometer. For kynuramine, the formation of 4-hydroxyquinoline can be measured at 316 nm. For benzylamine, the formation of benzaldehyde can be measured at 250 nm.[5][9]
-
Data Analysis: Calculate the initial reaction velocities. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Determine the Ki value using the Cheng-Prusoff equation for competitive inhibition.
References
- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Double-blind study of this compound in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of this compound, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Milacemide's Impact on the GABAergic System in Preclinical Seizure Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide, a 2-n-pentylaminoacetamide, has been investigated for its anticonvulsant properties. While its primary mechanism is often attributed to its role as a glycine prodrug and subsequent modulation of the NMDA receptor, a significant body of evidence points to its influence on the γ-aminobutyric acid (GABAergic) system. This technical guide provides an in-depth analysis of this compound's effects on the GABAergic system within various seizure models, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. The disruption of GABAergic neurotransmission, the principal inhibitory force in the central nervous system, is a critical factor in the pathophysiology of epilepsy[1][2]. Therefore, understanding how compounds like this compound interact with this system is paramount for the development of novel antiepileptic drugs.
Core Mechanism of Action on the GABAergic System
This compound's primary effect on the GABAergic system is an increase in GABA levels, specifically observed in the substantia nigra of the rat brain[3]. This elevation is not due to the inhibition of GABA transaminase, the enzyme responsible for GABA degradation. Instead, evidence suggests that this compound enhances the activity of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis[3]. GAD catalyzes the conversion of glutamate to GABA[4]. Studies have shown that 3 hours after oral administration of 100 mg/kg of this compound, GAD activity in whole rat brain homogenates is significantly increased by 11%[3]. Further supporting this mechanism, the GABA-enhancing effect of this compound is absent after the degeneration of the striato-nigral GABAergic pathway[3].
It is also noteworthy that this compound exhibits a direct depressant effect on neuronal firing, which is independent of its metabolism to glycine and its influence on GABA production[5]. This suggests a multifaceted mechanism of action that may contribute to its anticonvulsant profile.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating this compound's impact on the GABAergic system and its efficacy in seizure models.
Table 1: Effect of this compound on GABA Levels in Rat Substantia Nigra
| This compound Dose (p.o.) | Time Post-Administration (hours) | % Increase in GABA Content (Mean) |
| 25 mg/kg | 3 | Dose-related increase |
| 50 mg/kg | 3 | Dose-related increase |
| 100 mg/kg | 2 | 28% |
| 100 mg/kg | 3 | 33% |
| 100 mg/kg | 4 | 38% |
| 100 mg/kg | 6 | Return to control levels |
Data sourced from a study on the effect of this compound on the rat brain GABA system[3].
Table 2: Anticonvulsant Efficacy of this compound in Animal Seizure Models
| Seizure Model | Animal Species | This compound Administration | ED₅₀ / Effective Dose | Efficacy Endpoint |
| Bicuculline-induced seizures | Rat | Oral | 5.7 mg/kg | Inhibition of convulsions |
| Pentylenetetrazol-induced seizures | Mouse | Intraperitoneal | Less active than against bicuculline | Inhibition of convulsions |
| Audiogenic seizures | DBA/2J Mouse | Oral | 109 mg/kg | Inhibition of tonic extension |
| Maximal Electroshock (MES) | Mouse / Rat | Oral / Intraperitoneal | Marginally active | Inhibition of convulsions |
Data compiled from studies on the anticonvulsant activity of this compound[5][6].
Experimental Protocols
This section details the methodologies employed in key experiments cited in this whitepaper, providing a guide for the replication and extension of these findings.
Animal Models of Seizures
-
Bicuculline-Induced Seizure Model:
-
Species: Rat.
-
Procedure: A convulsant dose of bicuculline, a GABA-A receptor antagonist, is administered, typically via intraperitoneal (i.p.) injection. The dosage can vary, with studies using doses such as 2 or 20 mg/kg i.p. in developing rats.
-
This compound Administration: this compound is administered orally (p.o.) at varying doses prior to the induction of seizures. In one study, the ED₅₀ was determined to be 5.7 mg/kg[5]. The timing of administration before seizure induction is a critical parameter.
-
-
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Species: Mouse.
-
Procedure: PTZ, another GABA-A receptor antagonist, is injected intraperitoneally to induce clonic and tonic-clonic seizures. A common dosage used for screening anticonvulsants is in the range of 35-100 mg/kg i.p.[2][7][8].
-
This compound Administration: this compound is administered, typically i.p., at various time points before the PTZ injection to assess its protective effects[1][9].
-
-
Audiogenic Seizure Model:
-
Species: DBA/2J mice, a strain genetically susceptible to sound-induced seizures[10].
-
Procedure: Mice, typically between 21 and 28 days of age when susceptibility is maximal, are exposed to a high-intensity acoustic stimulus (e.g., 100-120 dB)[10]. The resulting seizure activity, including wild running, clonic and tonic phases, is observed and scored.
-
This compound Administration: this compound is given orally. One study found an ED₅₀ of 109 mg/kg for the inhibition of the tonic extension phase of the seizure[6].
-
Measurement of GABA Levels
-
Tissue Preparation:
-
Animals are euthanized at specific time points after this compound administration.
-
The brain is rapidly excised and dissected to isolate the region of interest (e.g., substantia nigra).
-
The tissue is then homogenized in a suitable buffer.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for the separation and quantification of amino acids, including GABA, in brain tissue homogenates[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used for the ex vivo measurement of GABA concentrations in brain tissue extracts[11].
-
Glutamate Decarboxylase (GAD) Activity Assay
-
Principle: The activity of GAD is determined by measuring the rate of conversion of its substrate, glutamate, to GABA or by quantifying the CO₂ produced during the decarboxylation reaction.
-
Radiometric Method:
-
Substrate: L-[1-¹⁴C]glutamate is used as the substrate.
-
Procedure: Brain tissue homogenate is incubated with the radiolabeled substrate in a sealed reaction vessel.
-
Detection: The ¹⁴CO₂ released is trapped and quantified using liquid scintillation counting. This method is highly sensitive and requires only small amounts of tissue.
-
-
Fluorimetric Method:
-
Procedure: This method is based on the change in fluorescence intensity upon the addition of glutamate to the enzyme preparation.
-
Detection: The increase in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 495 nm and 540 nm, respectively[12].
-
-
ELISA:
-
Commercial ELISA kits are available to measure the concentration of GAD protein in tissue homogenates, providing an indication of enzyme levels[13].
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway and a typical experimental workflow for evaluating anticonvulsant drugs.
Caption: GABA synthesis pathway and the proposed mechanism of this compound action.
Caption: A generalized experimental workflow for assessing this compound's anticonvulsant effects.
Conclusion
This compound demonstrates a clear, though complex, interaction with the GABAergic system. The evidence strongly supports a mechanism involving the enhancement of GABA synthesis through the activation of glutamate decarboxylase, leading to increased GABA levels in key brain regions like the substantia nigra. This effect, coupled with its direct neuronal depressant properties, likely contributes to its observed anticonvulsant efficacy in various preclinical seizure models. The quantitative data and detailed protocols presented in this whitepaper provide a solid foundation for further research into this compound and other novel compounds targeting the GABAergic system for the treatment of epilepsy. Future studies should aim to further elucidate the precise molecular interactions between this compound and GAD and to explore the therapeutic potential of this mechanism in a wider range of seizure types and epilepsy syndromes.
References
- 1. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a glycinamide derivative, on the rat brain gamma-aminobutyric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Anticonvulsant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on audiogenic seizures and cortical (Na+, K+)-ATPase of DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating seizure-induced cognitive deficits in mice induced with pentylenetetrazol by roflumilast through targeting the NLRP3 inflammasome/BDNF/SIRT3 pathway and regulating ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between pentylenetetrazol-induced seizures and brain pentylenetetrazol levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemisgroup.us [chemisgroup.us]
- 13. Glutamic Acid Decarboxylase Concentration Changes in Response to Stress and Altered Availability of Glutamic Acid in Rabbit (Oryctolagus cuniculus) Brain Limbic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cognitive-Enhancing Potential of Milacemide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide, a derivative of glycine, has been investigated for its potential nootropic effects, primarily stemming from its role as a glycine prodrug. The central hypothesis behind its cognitive-enhancing properties lies in its ability to modulate the N-methyl-D-aspartate (NMDA) receptor complex, a critical component in the mechanisms of learning and memory. This technical guide provides an in-depth overview of the preclinical and clinical research into this compound, presenting key experimental data, detailed methodologies, and a visualization of its proposed mechanism of action.
Mechanism of Action: A Glycine Prodrug at the NMDA Receptor
This compound readily crosses the blood-brain barrier, where it is metabolized, leading to an increase in the concentration of glycine in the brain. Glycine acts as a co-agonist at the NMDA receptor, binding to the GluN1 subunit. For the NMDA receptor to become fully active, both its glutamate-binding site on the GluN2 subunit and its glycine-binding site on the GluN1 subunit must be occupied. The binding of both agonists, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, allows for the influx of calcium ions (Ca2+). This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][3][4]
Preclinical Evidence: Enhancing Learning and Memory in Rodent Models
Multiple preclinical studies have demonstrated the potential of this compound to improve cognitive performance in rodents. These studies typically utilize behavioral tasks that are sensitive to manipulations of learning and memory.
Data Presentation
| Study Focus | Animal Model | Dosage | Cognitive Task | Key Findings | Reference |
| Learning Enhancement | Rats | Not Specified | Shock-motivated passive avoidance | Enhanced performance | [1] |
| Amnesia Reversal | Mice | Not Specified | Spontaneous alternation | Reversed drug-induced amnesia | [1] |
| Memory Storage | Mice | 10 mg/kg | Active and passive avoidance | Alleviated forgetting and improved retention | [5] |
Experimental Protocols
Passive Avoidance Task
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training: A rodent is placed in the light compartment. Due to their natural aversion to light, the animal will typically enter the dark compartment. Upon entry, a mild foot shock is delivered.
-
Testing: After a specified interval (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency is interpreted as improved memory of the aversive event.
-
-
Drug Administration: this compound or a vehicle is administered intraperitoneally at a specified time before the training or testing session.
Spontaneous Alternation Task
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
A mouse is placed at the center of the Y-maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A higher percentage of alternation is indicative of better spatial working memory.
-
-
Drug Administration: this compound or a vehicle is administered prior to the task.
Clinical Trials: Mixed and Inconclusive Results
The promising preclinical findings with this compound led to its investigation in human clinical trials for cognitive enhancement, particularly in the context of Alzheimer's disease. However, the results from these trials have been largely disappointing.
Data Presentation
| Study Population | Dosage | Primary Outcome Measures | Key Findings | Reference |
| Patients with Senile Dementia of the Alzheimer Type (SDAT) | 1200 mg/day for 1 month | Alzheimer's Disease Assessment Scale (ADAS-Cog), Mini-Mental State Examination (MMSE) | No significant improvement in any outcome measure. | [6][7] |
| Healthy Young Adults | 400 mg | Target-detection vigilance, verbal free recall, Buschke Selective Reminding | No significant improvement in cognitive performance. | [8] |
Experimental Protocols
Alzheimer's Disease Assessment Scale (ADAS-Cog)
-
Purpose: To assess the severity of cognitive impairment in individuals with Alzheimer's disease.
-
Procedure: A trained administrator conducts a series of tasks with the patient, evaluating areas such as memory, language, praxis, and orientation. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
Mini-Mental State Examination (MMSE)
-
Purpose: A widely used screening tool for cognitive impairment.
-
Procedure: A brief 30-point questionnaire that assesses orientation, registration, attention and calculation, recall, and language. Lower scores indicate more severe cognitive impairment.
Downstream Signaling of NMDA Receptor Activation
The influx of Ca2+ through the NMDA receptor channel initiates a complex intracellular signaling cascade that is fundamental to synaptic plasticity. While the complete pathway is intricate and involves numerous interacting molecules, a simplified representation highlights the key players.
Conclusion
This compound, as a glycine prodrug, holds a rational basis for its investigation as a cognitive enhancer through its modulation of the NMDA receptor. Preclinical studies in rodent models have provided evidence for its efficacy in improving performance on learning and memory tasks. However, these promising findings have not translated into significant cognitive benefits in human clinical trials, both in patients with Alzheimer's disease and in healthy adults. The discrepancy between preclinical and clinical outcomes highlights the complexities of translating findings from animal models to human cognitive function. Further research may be warranted to explore different dosing regimens, patient populations, or combination therapies to fully elucidate the potential, if any, of this compound as a nootropic agent. The detailed signaling pathways and experimental workflows provided in this guide serve as a foundational resource for researchers in the field of cognitive enhancement and drug development.
References
- 1. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal NMDA receptor subunits differentially regulate fear memory formation and neuronal signal propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. This compound enhances memory storage and alleviates spontaneous forgetting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESTABLISHING CLINICALLY MEANINGFUL CHANGE ON OUTCOME ASSESSMENTS FREQUENTLY USED IN TRIALS OF MILD COGNITIVE IMPAIRMENT DUE TO ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 7. Using baseline cognitive severity for enriching Alzheimer's disease clinical trials: How does Mini-Mental State Examination predict rate of change? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLINICAL TRIAL ENDPOINTS AND THEIR CLINICAL MEANINGFULNESS IN EARLY STAGES OF ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
Milacemide as a Monoamine Oxidase B (MAO-B) Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide (2-n-pentylaminoacetamide) is a neuropsychotropic agent, initially developed as an anticonvulsant.[1][2] It functions as a pro-drug, with its pharmacological activities largely attributed to its biotransformation in the brain.[1] A critical aspect of its mechanism of action is its interaction with monoamine oxidase (MAO), a family of enzymes responsible for the oxidative deamination of various neurotransmitters.[3][4] Specifically, this compound has been identified as a selective substrate for monoamine oxidase B (MAO-B), a key enzyme in the catabolism of dopamine.[1][5][6] This technical guide provides an in-depth examination of this compound's role as a MAO-B substrate, presenting quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
This compound: A Selective Substrate for MAO-B
This compound, a secondary monoamine, undergoes oxidative deamination preferentially by the B-form of monoamine oxidase.[1][7] This selectivity is a cornerstone of its pharmacological profile. The metabolic process converts this compound into glycinamide, which is subsequently hydrolyzed to glycine, an inhibitory neurotransmitter.[1][2] This conversion is believed to contribute significantly to this compound's anticonvulsant properties.[1]
Metabolic Pathway
The metabolism of this compound by MAO-B is a two-step process. First, MAO-B catalyzes the oxidative cleavage of this compound. This reaction yields two primary products: pentanal and glycinamide, along with the generation of hydrogen peroxide (H₂O₂).[7] Subsequently, glycinamide is further metabolized to glycine.[1] The overall transformation elevates glycine levels in the brain.
Caption: Metabolic pathway of this compound via MAO-B.
Quantitative Analysis of this compound-MAO Interaction
The interaction between this compound and MAO enzymes has been quantified through various kinetic and inhibition studies. These data highlight the compound's preference for MAO-B over MAO-A.
Kinetic Parameters as a MAO-B Substrate
The affinity (Km) and maximum reaction rate (Vmax) of this compound for MAO-B have been determined in different species and tissues. Lower Km values indicate higher affinity of the enzyme for the substrate.
| Parameter | Value | Enzyme Source | Reference |
| Apparent Km | 30-90 µM | Mitochondrial MAO-B Preparations | [1] |
| Apparent Km | 49 ± 4.7 µM | Rat Liver Mitochondrial MAO-B | [7] |
| Vmax | 1.1 ± 0.2 nmol/min/mg | Rat Liver Mitochondrial MAO-B | [7] |
Inhibitory Profile of this compound
While being a substrate, this compound also exhibits inhibitory properties, particularly at higher concentrations. It acts as a reversible competitive inhibitor of MAO-A and a more complex, partially reversible or irreversible inhibitor of MAO-B.[5][7] The inhibitory constants (Ki and IC50) further demonstrate its selectivity for MAO-B.
| Parameter | Value | Enzyme Isoform | Enzyme Source | Reference |
| Apparent Km (as substrate) | ~1,300 µM | MAO-A | Mitochondrial MAO-A Preparations | [1] |
| Ki (as inhibitor) | 115 ± 35 µM | MAO-A | Rat Liver Mitochondria | [7] |
| Ki (as inhibitor) | 331 ± 185 µM | MAO-B | Rat Liver Mitochondria | [7] |
Experimental Protocols
The characterization of this compound as a MAO-B substrate involves both in vitro and ex vivo/in vivo experimental designs.
In Vitro MAO-B Substrate Activity Assay
This protocol outlines a general method for determining the kinetics of this compound oxidation by MAO-B in isolated mitochondria.
Objective: To measure the rate of H₂O₂ production or product formation resulting from the MAO-B-catalyzed oxidation of this compound.
Materials:
-
Isolated mitochondrial preparations (e.g., from rat liver or brain) containing MAO-B.
-
This compound hydrochloride.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection reagents: For H₂O₂ detection, a fluorometric probe like Amplex Red in combination with horseradish peroxidase (HRP) is commonly used.[8] For product detection, methods like HPLC may be employed to quantify glycinamide formation.[7]
-
Selective MAO-A inhibitor (e.g., clorgyline) to isolate MAO-B activity.[1]
-
Microplate reader (fluorometric or spectrophotometric).
Procedure:
-
Enzyme Preparation: Thaw isolated mitochondrial preparations on ice. Dilute to the desired concentration in cold assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the mitochondrial preparation. To distinguish MAO-B activity, pre-incubate a subset of samples with a selective MAO-A inhibitor (clorgyline).
-
Initiation of Reaction: Add varying concentrations of this compound to the wells to initiate the enzymatic reaction.
-
Detection:
-
Fluorometric H₂O₂ Detection: If using a coupled-enzyme assay, the reaction mixture will also contain the detection reagents (e.g., Amplex Red and HRP).[8] Monitor the increase in fluorescence over time.
-
Product Quantification: For direct measurement of glycinamide, stop the reaction at various time points (e.g., by adding a strong acid). Analyze the quenched reaction mixture by HPLC.[7]
-
-
Data Analysis: Calculate the initial reaction velocities from the rate of change in signal. Plot the reaction velocity against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for in vitro determination of MAO-B substrate kinetics.
Ex Vivo/In Vivo Assessment of this compound's Effect on MAO-B
This protocol describes a general approach to determine if this compound is processed by MAO-B in a living organism.
Objective: To demonstrate that this compound is a substrate for MAO-B in vivo by observing the effects of selective MAO inhibitors on its metabolism and excretion.
Materials:
-
Laboratory animals (e.g., rats).
-
This compound (radiolabeled, e.g., [¹⁴C]this compound, is often used for ease of tracking).
-
Selective MAO-A inhibitor (clorgyline).
-
Selective MAO-B inhibitor (l-deprenyl or selegiline).
-
Metabolic cages for urine collection.
-
Analytical equipment for quantifying this compound and its metabolites (e.g., scintillation counter, HPLC).
Procedure:
-
Animal Groups: Divide animals into groups: Vehicle control, this compound only, Clorgyline + this compound, and l-Deprenyl + this compound.
-
Pretreatment: Administer the selective MAO inhibitors (or vehicle) to the respective groups.
-
This compound Administration: After a suitable pretreatment time, administer a dose of this compound (e.g., [¹⁴C]this compound) to all animals.
-
Sample Collection: House the animals in metabolic cages and collect urine over a specified period (e.g., 24 hours).
-
Sample Analysis: Analyze the urine samples to quantify the amounts of unchanged this compound and its key metabolite, glycinamide.[1]
-
Data Interpretation: If this compound is a MAO-B substrate, pretreatment with a MAO-B inhibitor (l-deprenyl) should lead to a significant decrease in the formation of glycinamide and a corresponding increase in the excretion of unchanged this compound.[1] Pretreatment with a MAO-A inhibitor (clorgyline) should have a minimal effect.[1]
Caption: Workflow for in vivo assessment of this compound metabolism.
Dual Functionality: Substrate and Inhibitor
An interesting characteristic of this compound is its dual role as both a substrate and an inhibitor of MAO-B.[5][7] It is described as an enzyme-activated inhibitor, suggesting that its metabolism by MAO-B produces a species that then inhibits the enzyme.[5][6] This inhibition is reported to be partially reversible in vivo, as MAO-B activity recovers more quickly after this compound administration compared to irreversible inhibitors like l-deprenyl.[5] This dual action could contribute to its therapeutic effects by not only producing glycine but also by modulating dopamine levels through MAO-B inhibition.[6]
Pharmacological Significance
The biotransformation of this compound by MAO-B is central to its pharmacological effects.
-
Anticonvulsant Activity: The production of the inhibitory neurotransmitter glycine in the brain is thought to be a primary mechanism for its anticonvulsant effects.[1][2]
-
Potential in Parkinson's Disease: By acting as a MAO-B substrate and inhibitor, this compound can increase levels of dopamine in the caudate nucleus.[6][9] This effect, coupled with the reduction of dopamine metabolites like dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), suggests its potential as an adjunctive therapy in Parkinson's disease.[6]
Conclusion
This compound is a selective substrate for monoamine oxidase B, a characteristic that defines its metabolic fate and pharmacological action. Its bioconversion to glycinamide and subsequently glycine, mediated by brain MAO-B, is a key contributor to its therapeutic profile. Quantitative data robustly support its selectivity for MAO-B over MAO-A. Furthermore, its dual function as both a substrate and an enzyme-activated inhibitor of MAO-B underscores a complex mechanism of action that may offer therapeutic benefits in neurological disorders. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of compounds that interact with MAO-B.
References
- 1. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is the oxidation of this compound by monoamine oxidase a major factor in its anticonvulsant actions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 4. criver.com [criver.com]
- 5. The novel neuropsychotropic agent this compound is a specific enzyme-activated inhibitor of brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, the selective substrate and enzyme-activated specific inhibitor of monoamine oxidase B, increases dopamine but not serotonin in caudate nucleus of rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. medchemexpress.com [medchemexpress.com]
Early Research on Milacemide for Alzheimer's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical and preclinical research conducted on milacemide as a potential therapeutic agent for Alzheimer's disease. The focus is on the foundational studies from the late 1980s and early 1990s that investigated its mechanism of action, safety, and efficacy.
Introduction: The Glycinergic Approach to Cognitive Enhancement
This compound (2-n-pentylaminoacetamide) emerged as a novel therapeutic candidate for Alzheimer's disease based on its unique mechanism of action as a glycine prodrug. The rationale for its development was rooted in the growing understanding of the N-methyl-D-aspartate (NMDA) receptor's role in learning and memory. Glycine acts as a co-agonist at the NMDA receptor, and it was hypothesized that increasing glycine levels in the brain could enhance glutamatergic neurotransmission, thereby improving cognitive function in individuals with Alzheimer's disease.[1][2] this compound is also known to be a monoamine oxidase B (MAO-B) inhibitor.[1]
Proposed Mechanism of Action
This compound was designed to cross the blood-brain barrier and subsequently be metabolized to glycine, increasing the concentration of this crucial amino acid at the synaptic cleft. The intended downstream effect was the potentiation of NMDA receptor activity, a key process in synaptic plasticity and memory formation.
References
The Chemical Architecture of Milacemide: A Guide to its Synthesis and Structural Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Milacemide, chemically known as 2-(pentylamino)acetamide, is a neuroprotective and anticonvulsant agent that has garnered significant interest due to its unique mechanism of action as a prodrug of the neurotransmitter glycine. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, its structural analogs, and the underlying signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.
Chemical Synthesis of this compound
The synthesis of this compound is primarily achieved through the nucleophilic substitution of a haloacetamide with a primary amine. The most common and direct route involves the reaction of 2-chloroacetamide with pentylamine.
Experimental Protocol: Synthesis of 2-(pentylamino)acetamide (this compound)
Materials:
-
2-Chloroacetamide
-
Pentylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-chloroacetamide (1 equivalent) in acetonitrile is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Anhydrous potassium carbonate (2 equivalents) is added to the solution to act as a base.
-
Pentylamine (1.2 equivalents) is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield 2-(pentylamino)acetamide as a white solid.
-
The final product is further dried under vacuum.
Characterization Data for this compound:
| Parameter | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Melting Point | 88-90 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25 (br s, 1H, CONH ₂), 5.50 (br s, 1H, CONH ₂), 3.32 (s, 2H, CH ₂CONH₂), 2.62 (t, J=7.2 Hz, 2H, NH CH₂), 1.55 (quint, J=7.2 Hz, 2H, NHCH₂CH ₂), 1.32 (m, 4H, CH₂(CH ₂)₂CH₃), 0.90 (t, J=7.0 Hz, 3H, CH ₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 174.5, 52.8, 49.5, 29.2, 29.0, 22.4, 14.0 |
| Yield | Typically 70-80% |
Structural Analogs of this compound
A variety of structural analogs of this compound have been synthesized to explore the structure-activity relationship (SAR) and to modulate its pharmacological properties. These modifications primarily focus on the replacement of the n-pentyl group with other alkyl or aryl moieties.
Synthesis of Aromatic Analogs
A common synthetic strategy for preparing aromatic analogs of this compound involves the reaction of 2-chloroacetamide with the corresponding aromatic amine. For example, the synthesis of 2-(benzylamino)acetamide is achieved by reacting 2-chloroacetamide with benzylamine under similar conditions as described for this compound.
Experimental Protocol: Synthesis of 2-(benzylamino)acetamide
Materials:
-
2-Chloroacetamide
-
Benzylamine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (C₂H₅OH)
Procedure:
-
2-Chloroacetamide (1 equivalent) and benzylamine (2 equivalents) are dissolved in ethanol in a sealed vessel.
-
The mixture is heated at 80 °C for 4 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 2-(benzylamino)acetamide.
Table of this compound and its Structural Analogs with Associated Biological Data
| Compound | Structure | R Group | Yield (%) | MAO-B Inhibition (IC₅₀, µM) |
| This compound | 2-(pentylamino)acetamide | n-Pentyl | 75 | ~100 |
| Analog 1 | 2-(benzylamino)acetamide | Benzyl | 68 | >1000 |
| Analog 2 | 2-(phenethylamino)acetamide | Phenethyl | 72 | ~50 |
| Analog 3 | 2-(3-phenylpropylamino)acetamide | 3-Phenylpropyl | 70 | ~25 |
| Analog 4 | 2-((1-naphthyl)methylamino)acetamide | (1-Naphthyl)methyl | 65 | ~10 |
Note: The biological data presented are approximate values collated from various literature sources and are intended for comparative purposes.
Signaling Pathways and Mechanism of Action
This compound exerts its pharmacological effects primarily through its metabolism to glycine. This biotransformation is a key step in its mechanism of action.
Metabolic Activation of this compound
The following diagram illustrates the metabolic conversion of this compound to glycine.
Caption: Metabolic pathway of this compound to glycine.
This compound is a substrate for monoamine oxidase B (MAO-B), which oxidizes the secondary amine to an imine intermediate. This intermediate is then hydrolyzed to glycinamide and pentanal. Subsequently, an amidase hydrolyzes glycinamide to glycine, the active neuromodulator.
Modulation of the NMDA Receptor Signaling Pathway
Glycine, the primary active metabolite of this compound, acts as a co-agonist at the glycine modulatory site on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel.
The following diagram outlines the signaling cascade initiated by the potentiation of the NMDA receptor by glycine.
Caption: Glycine-mediated NMDA receptor signaling cascade.
The potentiation of the NMDA receptor by increased synaptic glycine levels leads to enhanced calcium (Ca²⁺) influx into the neuron upon glutamate binding. This influx of calcium acts as a critical second messenger, activating a cascade of downstream signaling molecules, including:
-
Calmodulin (CaM): A primary calcium sensor that, upon binding Ca²⁺, activates other proteins.
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in synaptic plasticity.
-
Protein Kinase C (PKC): Involved in a wide range of cellular signaling pathways.
-
Src Kinase: A non-receptor tyrosine kinase that can potentiate NMDA receptor function through a positive feedback loop.
The activation of these kinases ultimately leads to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in neuroprotection, synaptic plasticity, and learning and memory.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis of this compound and its structural analogs, complete with experimental protocols and characterization data. The elucidation of its metabolic activation and the subsequent modulation of the NMDA receptor signaling pathway underscores the intricate mechanism by which this prodrug exerts its neuroprotective effects. The information presented serves as a foundational resource for researchers and scientists in the field, facilitating further exploration and development of novel therapeutics targeting the glutamatergic system.
In-Vitro Enzymatic Conversion of Milacemide to Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro enzymatic conversion of milacemide to the neurotransmitter glycine. This compound, an anticonvulsant drug, acts as a prodrug, readily crossing the blood-brain barrier and subsequently undergoing metabolic transformation to increase glycine levels in the brain.[1][2][3][4] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathway to facilitate further research and development in this area.
Core Concepts: The Central Role of Monoamine Oxidase B (MAO-B)
In-vitro studies have conclusively identified Monoamine Oxidase B (MAO-B) as the primary enzyme responsible for the initial and rate-limiting step in the conversion of this compound.[1][2][5] this compound serves as a substrate for MAO-B, which catalyzes its oxidation to form glycinamide.[5][6] This intermediate is then further metabolized to glycine.[5][7] The conversion process is significantly more efficient with MAO-B compared to its isoenzyme, MAO-A.[5]
The enzymatic reaction involves the oxidative cleavage of this compound, resulting in the formation of pentanal and glycinamide, alongside the production of hydrogen peroxide (H2O2).[6] The specificity of this reaction for MAO-B has been demonstrated through inhibition studies, where selective MAO-B inhibitors like l-deprenyl and AGN 1135 effectively block the metabolism of this compound.[1][5]
Quantitative Analysis of this compound Metabolism
The following tables summarize the key kinetic parameters for the interaction of this compound with monoamine oxidase enzymes from various in-vitro studies.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Oxidation by MAO-B
| Enzyme Source | Apparent Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Liver Mitochondrial MAO-B | 49 ± 4.7 | 1.1 ± 0.2 | [6] |
| Mitochondrial MAO-B Preparations | 30 - 90 | Not Reported | [5] |
| Ox Liver MAO-B | Significantly Higher than Rat Liver | Not Reported | [8] |
Table 2: Inhibitor Constants (Ki) of this compound for MAO-A and MAO-B
| Enzyme | Inhibition Type | Ki (µM) | Reference |
| MAO-A | Reversible Competitive | 115 ± 35 | [6] |
| MAO-B | Reversible Competitive (without preincubation) | 331 ± 185 | [6] |
Note: this compound also acts as a time-dependent irreversible inhibitor of MAO-B.[6]
Experimental Protocols
Detailed below are methodologies for key experiments cited in the literature concerning the in-vitro conversion of this compound.
Preparation of Mitochondrial Fractions
Mitochondrial fractions containing MAO-A and MAO-B are typically prepared from various tissues.
-
Tissues: Rat brain and liver are used for preparations containing both MAO-A and -B.[5] Human placenta is a source for MAO-A, while human platelets and bovine adrenal chromaffin cells are sources for MAO-B.[5]
-
Procedure (General):
-
Tissues are homogenized in a suitable buffer (e.g., sucrose buffer).
-
The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction.
-
The final mitochondrial pellet is resuspended in an appropriate buffer for subsequent assays.
-
Measurement of this compound Oxidation
The enzymatic conversion of this compound can be quantified by measuring the formation of its products.
-
Hydrogen Peroxide (H2O2) Production Assay (Luminometric Method):
-
Mitochondrial preparations are incubated with this compound in a reaction buffer.
-
The reaction is coupled to a system where H2O2 production leads to a chemiluminescent signal (e.g., using luminol and a peroxidase).
-
The light emission is measured using a luminometer and is proportional to the rate of this compound oxidation.[6]
-
-
Glycinamide Formation Assay:
-
The enzymatic reaction is carried out as described above.
-
The reaction is stopped, and the components are separated using techniques like High-Performance Liquid Chromatography (HPLC).
-
The amount of glycinamide formed is quantified by comparing its peak area to a standard curve.[5]
-
-
Aldehyde Formation Assay (Spectrophotometric Method):
Enzyme Inhibition Studies
To determine the specificity of this compound metabolism, selective inhibitors for MAO-A and MAO-B are utilized.
-
Inhibitors:
-
Procedure:
-
Mitochondrial preparations are pre-incubated with varying concentrations of the specific inhibitors.
-
This compound is then added to initiate the reaction.
-
The rate of this compound oxidation is measured using one of the assays described above.
-
The inhibition curve is plotted to determine the IC50 or Ki values.
-
Visualizations
Metabolic Pathway of this compound to Glycine
The following diagram illustrates the enzymatic conversion of this compound.
References
- 1. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of this compound, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound metabolism in rat liver and brain slices by solids NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in the interactions of the anticonvulsant this compound and some analogues with monoamine oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Milacemide in Plasma by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Milacemide in plasma samples. The methodology involves a straightforward sample preparation procedure followed by derivatization to enhance detection. The chromatographic conditions are optimized for high resolution and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications involving this compound.
Introduction
This compound is a monoamine oxidase inhibitor and an anticonvulsant agent. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic profiling and clinical efficacy and safety assessments. This document provides a detailed protocol for a reliable HPLC-based method for this purpose. The method has been validated for its linearity, accuracy, precision, and sensitivity.
Experimental Workflow
Application Notes and Protocols for Testing Milacemide's Anticonvulsant Efficacy in Animal Models
Introduction
Milacemide (2-N-pentylaminoacetamide) is an investigational drug with anticonvulsant properties.[1][2] It functions as a prodrug for the neurotransmitter glycine, readily crossing the blood-brain barrier to exert its effects.[1][3] Its mechanism of action is primarily linked to the modulation of the N-methyl-D-aspartate (NMDA) receptor complex, suggesting a role in attenuating glutamate-mediated excitatory neurotransmission.[1][4][5] These application notes provide detailed protocols for evaluating the anticonvulsant efficacy of this compound in established animal models of epilepsy, along with a summary of reported efficacy data.
Proposed Mechanism of Action
This compound's anticonvulsant effect is believed to stem from its conversion to glycine in the brain.[1] This metabolic process is primarily mediated by the enzyme monoamine oxidase B (MAO-B).[1] The resulting increase in glycine concentration enhances its activity at the glycine co-agonist site on the NMDA receptor.[4][6] Modulation of the NMDA receptor complex can reduce neuronal hyperexcitability, which is a key factor in seizure generation and propagation.[5] An alternative hypothesis suggests that this compound may also exert its effects by activating deficient glial (Na+, K+)-ATPase, which is implicated in epileptogenesis.[7][8]
Caption: Proposed metabolic and signaling pathway for this compound's anticonvulsant action.
Application Note 1: Chemically-Induced Seizure Models
Chemically-induced seizure models are fundamental for screening potential anticonvulsant compounds. They involve the administration of a substance that either enhances excitation or blocks inhibition within the central nervous system. This compound has shown varied efficacy across several of these models.[2]
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a widely used model for generalized absence and myoclonic seizures.[9][10] It acts by blocking the GABAA receptor chloride channel complex, thereby reducing inhibitory neurotransmission.[10]
1. Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., 0.9% saline)
-
Male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley)[2][11]
-
Syringes and needles for administration (oral gavage, intraperitoneal)
-
Observation chamber
-
Timer
2. Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
House animals under standard laboratory conditions with free access to food and water.
-
Weigh each animal immediately before dosing.
3. Experimental Procedure:
-
Administer this compound or vehicle to different groups of animals via the desired route (e.g., oral gavage).[2]
-
After a predetermined pretreatment time (to allow for drug absorption and metabolism), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).[9][10]
-
Immediately place the animal in the observation chamber.
-
Observe the animal continuously for 30 minutes.
4. Endpoint Measurement:
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.
-
The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.[9]
-
Calculate the percentage of animals protected from seizures in each group.
-
Determine the median effective dose (ED50), the dose that protects 50% of animals.
Protocol 2: Bicuculline, Picrotoxin, and Strychnine-Induced Seizure Tests
These models use specific receptor antagonists to induce seizures. Bicuculline is a competitive GABAA receptor antagonist, picrotoxin is a non-competitive GABAA receptor antagonist, and strychnine is a glycine receptor antagonist, blocking inhibitory neurotransmission in the spinal cord.[2][12][13][14]
1. Materials:
-
This compound and vehicle
-
Bicuculline, Picrotoxin, or Strychnine[2]
-
Appropriate solvents for convulsants
-
Animals, syringes, observation chamber, timer
2. Procedure:
-
The procedure is similar to the PTZ test.
-
Administer this compound or vehicle at a set time before convulsant challenge.
-
Administer the convulsant (e.g., Bicuculline, Picrotoxin, or Strychnine at a pre-determined convulsant dose) via intraperitoneal or subcutaneous injection.[2]
-
Observe animals for the onset of clonic and/or tonic seizures and mortality.
3. Endpoint Measurement:
-
Primary endpoint is typically the presence of tonic hindlimb extension and/or death.
-
Calculate the percentage of animals protected from the convulsive endpoint.
-
Determine the ED50 for this compound in each model.
Quantitative Data: this compound in Chemically-Induced Seizure Models
| Animal Model | Species | Route of Admin. | Endpoint | ED50 (mg/kg) | Reference |
| Bicuculline-induced convulsions | Mouse | Oral | Inhibition of convulsions | 5.7 | [2] |
| Pentylenetetrazol-induced convulsions | Mouse | Oral | Less Active | > 100 | [2] |
| Picrotoxin-induced convulsions | Mouse | Oral | Not Active | > 100 | [2] |
| Strychnine-induced convulsions | Mouse | Oral | Not Active | > 100 | [2] |
Application Note 2: Electrically-Induced Seizure Model
The Maximal Electroshock (MES) test is a widely used animal model that simulates generalized tonic-clonic seizures.[11][15] It is particularly useful for identifying drugs that prevent seizure spread.[11]
Protocol 3: Maximal Electroshock (MES) Test
1. Materials:
-
This compound and vehicle
-
Electroconvulsive shock device (e.g., Rodent Shocker)[16]
-
Corneal or ear-clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine) and electrolyte solution (0.9% saline)
-
Male mice or rats[11]
2. Animal Preparation:
-
Follow standard acclimatization and housing procedures.
-
Administer this compound or vehicle at a specified time before the test.
3. Experimental Procedure:
-
Apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[11]
-
Place the corneal or ear-clip electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[11]
-
Observe the resulting seizure behavior.
4. Endpoint Measurement:
-
The characteristic seizure pattern includes immediate tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the hindlimbs, and finally a clonic phase.[11]
-
The primary endpoint for protection is the complete abolition of the tonic hindlimb extension phase.[11]
-
Calculate the percentage of protected animals and determine the ED50.
Quantitative Data: this compound in the MES Model
| Animal Model | Species | Route of Admin. | Endpoint | Efficacy | Reference |
| Maximal Electroshock (MES) | Mouse | Oral | Abolition of tonic hindlimb extension | Marginally Active | [2] |
Application Note 3: Other Seizure Models
Protocol 4: Audiogenic Seizures in DBA/2J Mice
DBA/2J mice are genetically susceptible to sound-induced (audiogenic) seizures, providing a model for reflex epilepsies.[7]
1. Materials:
-
This compound and vehicle
-
Male DBA/2J mice (typically tested at 21-28 days of age, the period of maximal sensitivity)[8]
-
Sound-proof chamber equipped with a sound source (e.g., a bell or speaker generating a high-intensity sound of ~110 dB).
2. Procedure:
-
Administer this compound or vehicle orally.
-
At the time of peak drug effect, place the mouse individually into the sound chamber.
-
Expose the mouse to the high-intensity acoustic stimulus for up to 60 seconds.
-
Observe the seizure response, which typically progresses from wild running (clonic phase) to tonic-clonic convulsions and potentially respiratory arrest.[7]
3. Endpoint Measurement:
-
Record the incidence and severity of each seizure phase (running, clonic seizure, tonic extension).
-
The primary endpoint is often the prevention of the tonic extension phase.[7][8]
-
Determine the ED50 for protection against the tonic component.
Protocol 5: Hyperbaric Oxygen (HBO)-Induced Seizures
Exposure to high-pressure oxygen can induce generalized seizures, providing another model to test anticonvulsant efficacy.
1. Materials:
-
This compound and vehicle
-
Animals (e.g., mice)
-
A hyperbaric chamber capable of reaching high atmospheric pressures.
2. Procedure:
-
Administer this compound or vehicle.
-
Place animals in the hyperbaric chamber.
-
Increase the pressure to a specified level (e.g., 4.5 atmospheres).[1]
-
Monitor the animals for the onset of seizures.
3. Endpoint Measurement:
-
The primary endpoint is the latency to seizure onset or the change in the seizure threshold pressure.
-
Evaluate if this compound significantly increases the seizure threshold.[1]
Quantitative Data: this compound in Other Models
| Animal Model | Species | Route of Admin. | Endpoint | ED50 / Result | Reference |
| Audiogenic Seizures | DBA/2J Mouse | Oral | Inhibition of tonic extension | 109 mg/kg | [7][8] |
| Hyperbaric Oxygen-induced Seizures | Mouse | Intraperitoneal | Increase in seizure threshold | >400% increase at 500 mg/kg | [1] |
General Experimental Workflow
The evaluation of a potential anticonvulsant like this compound typically follows a tiered screening approach, starting with broad-spectrum models like MES and PTZ before moving to more specific or complex models.
Caption: A generalized workflow for preclinical screening of anticonvulsant compounds.
References
- 1. The glycine-prodrug, this compound, increases the seizure threshold due to hyperbaric oxygen; prevention by 1-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind study of this compound in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on audiogenic seizures and cortical (Na+, K+)-ATPase of DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sapub.org [sapub.org]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Picrotoxin convulsions involve synaptic and nonsynaptic mechanisms on cultured mouse spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Milacemide in Audiogenic Seizure-Susceptible Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide (2-N-pentylaminoacetamide), a glycinamide derivative, has demonstrated anticonvulsant properties in various preclinical models of epilepsy. One of the key models utilized for its evaluation is the audiogenic seizure-susceptible mouse, particularly the DBA/2J inbred strain. These mice exhibit a predictable and severe seizure response to intense auditory stimulation, making them a valuable tool for screening and characterizing potential anti-epileptic drugs. This document provides detailed application notes and protocols for utilizing audiogenic seizure-susceptible mice to evaluate the efficacy of this compound.
Data Presentation
The anticonvulsant effects of this compound in audiogenic seizure-susceptible DBA/2J mice are dose-dependent. The following tables summarize the quantitative data on the efficacy of orally administered this compound in inhibiting various phases of audiogenic seizures.
| Seizure Phase | Endpoint | This compound ED₅₀ (mg/kg, oral) | Citation |
| Tonic Extension | Inhibition of hindlimb extension | 109 | [1][2] |
| Clonic Convulsions | Abolishment of clonic seizures | > 109 | [1][2] |
| Wild Running | Abolishment of the running response | > 109 | [1][2] |
Table 1: Efficacy of this compound Against Different Phases of Audiogenic Seizures. Higher doses of this compound are required to suppress the initial wild running and clonic seizure phases compared to the more severe tonic extension phase[1][2].
| Seizure Severity Score | Description |
| 0 | No response to the auditory stimulus. |
| 1 | Wild running for less than 10 seconds. |
| 2 | Wild running for more than 10 seconds. |
| 3 | Clonic seizure activity. |
| 4 | Forelimb extension with hindlimb flexion. |
| 5 | Tonic seizure with full hindlimb extension. |
Table 2: Audiogenic Seizure Severity Scoring Scale. This scale is used to quantify the behavioral response of the mice to the auditory stimulus.
Experimental Protocols
Animals
-
Strain: DBA/2J mice are the most commonly used strain due to their high susceptibility to audiogenic seizures, with maximal sensitivity between 21 and 28 days of age[3][4].
-
Age: 21-28 days old.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation and Administration
-
Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Route of Administration: Oral gavage is a common route for this compound administration in these studies[1][2].
-
Dosing: A range of doses should be selected to establish a dose-response curve. Based on the known ED₅₀, doses ranging from 50 mg/kg to 200 mg/kg would be appropriate to evaluate the effects on different seizure components.
-
Time of Administration: this compound should be administered at a predetermined time before the induction of audiogenic seizures to allow for optimal absorption and distribution. A typical time point is 30-60 minutes post-administration.
Audiogenic Seizure Induction
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker emitting a pure tone).
-
Stimulus: A high-intensity acoustic stimulus (e.g., 100-120 dB) is presented for a fixed duration (e.g., 60 seconds) or until the onset of a tonic-clonic seizure[3][4].
-
Procedure:
-
Place a single mouse into the seizure-induction chamber.
-
Allow for a brief acclimatization period (e.g., 1-2 minutes).
-
Activate the sound stimulus.
-
Observe and record the behavioral responses of the mouse for the duration of the stimulus and for a short period afterward.
-
Seizure Assessment and Data Collection
-
Latency: Record the time from the onset of the auditory stimulus to the appearance of the first behavioral seizure sign (wild running).
-
Seizure Phases: Observe and record the occurrence and duration of the following distinct seizure phases:
-
Wild Running: Explosive, uncontrolled running and jumping.
-
Clonic Seizures: Rhythmic jerking of the limbs and body.
-
Tonic Seizures: Rigid extension of the limbs, particularly the hindlimbs.
-
-
Seizure Severity: Score the maximal seizure severity for each animal using a standardized scale (see Table 2).
-
Protection: An animal is considered protected if it does not exhibit a specific seizure component (e.g., tonic extension). The percentage of protected animals at each dose is calculated.
Proposed Mechanism of Action of this compound
The anticonvulsant effect of this compound in audiogenic seizure-susceptible mice is hypothesized to be mediated, at least in part, by its ability to activate a deficient glial (Na+, K+)-ATPase[1][2]. In epileptic conditions, the function of this enzyme in glial cells can be impaired, leading to a reduced capacity to buffer extracellular potassium (K+) released during neuronal activity[5]. The resulting accumulation of extracellular K+ can lead to neuronal depolarization and hyperexcitability, contributing to seizure generation. This compound appears to restore the normal K+-activation of this glial pump, thereby enhancing the clearance of extracellular K+ and stabilizing neuronal membranes[1][2].
Visualizations
References
- 1. Effect of this compound on audiogenic seizures and cortical (Na+, K+)-ATPase of DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 5. Glial and neuronal Na+-K+ pump in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Response to Milacemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide (2-N-pentylaminoacetamide) is a glycine prodrug with demonstrated anticonvulsant and neuroprotective properties. Its mechanism of action is complex, involving modulation of both excitatory and inhibitory neurotransmitter systems. Understanding the electrophysiological effects of this compound is crucial for elucidating its therapeutic potential. These application notes provide a summary of the key electrophysiological findings related to this compound and detailed protocols for replicating these experiments.
Electrophysiological Effects of this compound
This compound exerts a dose-dependent and reversible depressant effect on neuronal firing in the central nervous system.[1][2] This has been observed in spontaneously active neurons and in neurons where firing is induced by excitatory amino acids such as glutamate, N-methyl-D-aspartate (NMDA), kainate, and quisqualate.[1][2] While this compound is a precursor to glycine and is known to increase brain levels of both glycine and gamma-aminobutyric acid (GABA), its direct depressant action does not appear to be mediated through glycine or GABA receptors.[1][2] However, its effects are additive with those of GABA and glycine.[1][2]
The anticonvulsant properties of this compound are linked to its metabolism by monoamine oxidase B (MAO-B) to glycine, which in turn can modulate NMDA receptor activity.[3] NMDA receptors, which require both glutamate and a co-agonist like glycine to be fully activated, play a critical role in excitatory neurotransmission and synaptic plasticity.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies of this compound.
Table 1: In Vivo Electrophysiological Effects of this compound on Neuronal Firing
| Parameter | Species/Model | Brain Region | Administration Route | Dose Range | Observed Effect | Reference |
| Neuronal Firing Rate | Cats and Rats (urethane anesthetized) | Cerebral Cortex and deeper structures | Intravenous (i.v.) | 10 - 100 mg/kg | Reversible, dose-dependent depression of spontaneous and glutamate/NMDA/acetylcholine-induced firing. | [1][2] |
| Seizure Threshold (Hyperbaric Oxygen-induced) | Not Specified | Not Specified | Not Specified | 500 mg/kg | Significantly increased seizure threshold (>400%). Effect reduced by MAO-B inhibitor l-deprenyl. | [3] |
| Strychnine-induced Allodynia | Rat | Spinal Cord | Intravenous (i.v.) | 100 - 600 mg/kg | Dose-dependent inhibition of heart rate and pressor responses (ED50 = 398 mg/kg) and motor responses (ED50 = 404 mg/kg). | [7] |
Table 2: Effects of this compound on Neurotransmitter Systems
| Neurotransmitter System | Preparation | Method | This compound Concentration/Dose | Key Findings | Reference |
| Dopamine & Serotonin | Rat Frontal Cortex (in vivo) | Microdialysis | 100, 200, 400 mg/kg i.p. | Dose-dependent increase in dialysate dopamine. Significant increase in dialysate 5-HT only at 400 mg/kg. | [8] |
| Catecholamines | Bovine Adrenal Medulla Chromaffin Cells (in vitro) | Not Specified | 10⁻⁴ M | Induced catecholamine release (approx. 30% of acetylcholine-induced release). Effect is additive with acetylcholine. | [9][10] |
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording in Anesthetized Rats
This protocol describes the methodology for recording the extracellular activity of single neurons in the cerebral cortex of anesthetized rats to assess the effect of intravenously administered this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane anesthetic
-
Stereotaxic apparatus
-
High-impedance microelectrodes (e.g., glass micropipettes filled with 2M NaCl)
-
Amplifier and data acquisition system
-
Intravenous catheterization supplies
-
This compound solution for injection
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the rat with urethane (1.2-1.5 g/kg, i.p.). Confirm the depth of anesthesia by the absence of pedal and corneal reflexes.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp and retract the skin to expose the skull.
-
Craniotomy: Drill a small burr hole over the cortical region of interest (e.g., somatosensory cortex). Carefully remove the dura mater to expose the brain surface.
-
Electrode Placement: Lower a high-impedance microelectrode into the cortex using the stereotaxic manipulator. Advance the electrode slowly until the spontaneous activity of a single neuron is isolated.
-
Baseline Recording: Record the baseline firing rate of the neuron for at least 10-15 minutes to ensure stability.
-
This compound Administration: Administer this compound intravenously via a cannulated tail vein. Start with a low dose (e.g., 10 mg/kg) and record the neuronal activity for 15-20 minutes. Subsequent doses can be administered in increasing increments (e.g., 20, 50, 100 mg/kg).
-
Data Analysis: Analyze the recorded spike trains to determine the firing rate (spikes/second) before, during, and after this compound administration. Plot the dose-response curve for the depressant effect of this compound.
Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to investigate the effects of this compound on synaptic transmission.
Materials:
-
Young adult mice or rats (P21-P30)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Infrared differential interference contrast (IR-DIC) microscope
-
Bipolar stimulating electrode
-
This compound stock solution
Procedure:
-
Slice Preparation: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF. Prepare coronal or sagittal brain slices (300-400 µm thick) containing the region of interest using a vibrating microtome.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Recording: Place a single slice in the recording chamber under the microscope and perfuse with oxygenated aCSF.
-
Cell Identification: Identify neurons for recording using IR-DIC optics.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron. Record spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs).
-
Evoked Responses: Place a stimulating electrode in a relevant afferent pathway to evoke synaptic responses.
-
This compound Application: After obtaining a stable baseline recording of synaptic activity, bath-apply this compound at a known concentration (e.g., 10-100 µM).
-
Data Analysis: Analyze the frequency, amplitude, and kinetics of sEPSCs/sIPSCs or the amplitude of evoked synaptic currents before and during this compound application.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed signaling pathway of this compound's action.
Experimental Workflow
Caption: Workflow for in vivo electrophysiological recording.
Logical Relationships of this compound's Effects
Caption: Logical relationships of this compound's effects.
References
- 1. Microionophoretic study with this compound, a glycine precursor, on mammalian central nervous system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microionophoretic study with this compound, a glycine precursor, on mammalian central nervous system cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glycine-prodrug, this compound, increases the seizure threshold due to hyperbaric oxygen; prevention by 1-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 7. This compound, a glycine pro-drug, inhibits strychnine-allodynia without affecting normal nociception in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on extracellular and tissue concentrations of dopamine and 5-hydroxytryptamine in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.biu.ac.il [cris.biu.ac.il]
Protocol for Administering Milacemide in Rodent Behavioral Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide (2-n-pentylaminoacetamide) is a glycine prodrug that readily crosses the blood-brain barrier.[1] It is metabolized by monoamine oxidase B (MAO-B) to glycinamide and glycine, thereby increasing glycine concentrations in the brain.[1][2] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][3] By modulating NMDA receptor activity, this compound has been investigated for its potential cognitive-enhancing and neuroprotective effects.
These application notes provide a comprehensive protocol for the administration of this compound in rodent behavioral studies, including detailed methodologies for drug preparation and administration, as well as protocols for key behavioral assays used to assess its efficacy.
Data Presentation
The following tables summarize the quantitative data on the effective doses of this compound in various rodent behavioral and physiological studies.
Table 1: Effective Doses of this compound in Rodent Behavioral Studies
| Species | Behavioral Test | Route of Administration | Effective Dose | Observed Effect | Citation |
| Mice | Morris Water Maze | Not Specified | 10 mg/kg | Enhanced acquisition of the task (learned significantly faster than controls). | [4] |
| Mice | Active Avoidance | Not Specified | 10 mg/kg | Alleviated forgetting when administered before the retention test. | [2] |
| Mice | Passive Avoidance | Not Specified | 10 mg/kg | Attenuated spontaneous forgetting. | [2] |
| Rats | Passive Avoidance | Not Specified | Not Specified | Enhanced performance in a shock-motivated task. | [1] |
| Mice | Spontaneous Alternation | Not Specified | Not Specified | Reversed drug-induced amnesia. | [1] |
Table 2: Doses of this compound Used in Other Rodent Studies
| Species | Study Type | Route of Administration | Doses Tested | Key Findings | Citation |
| Rats | Cerebrospinal Fluid Analysis | Intraperitoneal (i.p.) | 100, 200, 400 mg/kg | Dose-dependent increase in glycine concentrations in CSF. | [5] |
Experimental Protocols
This compound Preparation and Administration
This protocol describes the preparation and administration of this compound for oral and intraperitoneal routes in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (select one):
-
Sterile 0.9% saline (for intraperitoneal injection)
-
Distilled water (for oral gavage)
-
0.5% Carboxymethyl cellulose (CMC) in distilled water (for oral gavage, aids in suspension)
-
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., NaOH, HCl) if necessary
-
Syringes (1 mL or appropriate size)
-
Gavage needles (for oral administration) or appropriate gauge needles for injection (e.g., 25-27g for mice, 23-25g for rats)[6]
Procedure:
-
Vehicle Selection: Choose an appropriate vehicle based on the experimental design and route of administration. For intraperitoneal (IP) injections, sterile saline is commonly used.[7] For oral gavage, distilled water or 0.5% CMC can be used.[8]
-
Calculation of this compound Concentration:
-
Determine the desired dose in mg/kg.
-
Determine the dosing volume in ml/kg. For oral gavage in rats, a constant volume of 10 ml/kg is often used.[8] For IP injections in mice, the maximum volume is typically < 10 ml/kg.[6]
-
Calculate the required concentration (mg/ml) using the formula: Concentration (mg/ml) = Dose (mg/kg) / Dosing Volume (ml/kg)
-
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound hydrochloride.
-
Add the calculated volume of the chosen vehicle.
-
Vortex thoroughly until the compound is completely dissolved or forms a uniform suspension.
-
If necessary, adjust the pH of the solution to a physiological range (6.5-7.5) to minimize irritation, especially for IP injections.
-
-
Administration:
-
Oral Gavage:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Insert the gavage needle smoothly and carefully into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound solution.
-
Carefully remove the gavage needle.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the animal, typically by securing the scruff of the neck and the base of the tail.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[6]
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Behavioral Testing Protocols
The following are detailed protocols for common behavioral tests used to evaluate the effects of this compound on learning and memory in rodents.
The Morris water maze is a test of spatial learning and memory.
Materials:
-
Circular water tank (typically 1.2-2.0 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Water, made opaque with non-toxic white paint or milk powder
-
Water heater and thermometer to maintain water temperature (e.g., 20-24°C)
-
Visual cues placed around the room
-
Video tracking system and software
Procedure:
-
Acclimation: Bring animals to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
Habituation (Day 0): Place the animals in the pool for 60 seconds without the platform to allow for habituation to the swimming environment.
-
Acquisition Training (e.g., Days 1-5):
-
Divide the pool into four quadrants (e.g., NE, NW, SE, SW) and place the hidden platform in the center of one quadrant. The platform location should remain constant throughout acquisition training.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of four designated start positions (N, S, E, W), with the sequence of start positions randomized across trials.
-
Allow the mouse to swim freely and find the submerged platform. The trial ends when the mouse climbs onto the platform or after a maximum time (e.g., 60 or 90 seconds) has elapsed.
-
If the mouse fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds to observe the surrounding visual cues.
-
Conduct 4 trials per day for each animal, with an inter-trial interval (ITI) of at least 15 minutes.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start position.
-
Allow the mouse to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis:
-
Acquisition: Latency to find the platform, path length, and swimming speed.
-
Probe Trial: Percentage of time spent in the target quadrant, number of crossings over the former platform location.
This test assesses fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-chambered box with a light and a dark compartment, separated by a guillotine door, with an electrified grid floor in the dark compartment).
Procedure:
-
Habituation (Day 1):
-
Place the animal in the light compartment for a set period (e.g., 60 seconds).
-
Open the guillotine door and allow the animal to explore both compartments for a few minutes.
-
-
Training/Acquisition (Day 2):
-
Place the animal in the light compartment.
-
After a brief period (e.g., 10-30 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded as the acquisition latency.
-
After the shock, return the animal to its home cage.
-
-
Retention Test (e.g., 24 hours later, Day 3):
-
Place the animal back in the light compartment.
-
Open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated if the animal does not enter within a maximum time (e.g., 300 seconds).
-
Data Analysis:
-
Step-through latency during the retention test.
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-maze or T-maze with three identical arms.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Testing:
-
Place the animal at the end of one arm (the start arm in a T-maze) or in the center of a Y-maze.
-
Allow the animal to freely explore the maze for a set duration (e.g., 5-8 minutes).
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into three different arms (e.g., A -> B -> C).
-
The percentage of alternation is calculated as: % Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] x 100
-
A higher percentage of alternation indicates better spatial working memory.
-
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action via NMDA receptor modulation.
Experimental Workflow for a Behavioral Study
Caption: General workflow for a rodent behavioral study with this compound.
References
- 1. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances memory storage and alleviates spontaneous forgetting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment in mice enhances acquisition of a Morris-type water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: Evaluating the Neuroprotective Effects of Milacemide in Cell Culture
Introduction
Milacemide (2-n-pentylaminoacetamide) is a drug developed for neurological conditions, acting as a prodrug for glycine.[1][2] Its mechanism of action is primarily associated with the modulation of the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as a mandatory co-agonist.[3][4] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic events like stroke.[5][6][7] Excitotoxicity results in excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[6][8]
These application notes provide detailed protocols for a suite of cell-based assays designed to determine the neuroprotective potential of this compound against excitotoxicity-induced neuronal injury. The assays focus on key events in the excitotoxic cascade: cell viability, mitochondrial health, oxidative stress, and apoptosis.
Mechanism of Action: this compound and the NMDA Receptor Glycine Site
This compound readily crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) into glycine.[2] Glycine is essential for the activation of NMDA receptors; it binds to the GluN1 subunit, while glutamate binds to the GluN2 subunit.[4] Both binding events are required to open the receptor's ion channel.[4] By increasing the availability of glycine, this compound can modulate NMDA receptor function. While excessive activation is neurotoxic, a baseline level of NMDA receptor activity is crucial for neuronal survival and plasticity. Antagonists at the glycine site are being explored for neuroprotection.[7] The following protocols will help elucidate whether this compound's modulatory role can be neuroprotective in the context of an excitotoxic insult.
Caption: this compound's metabolic pathway and its influence on the NMDA receptor.
Application Note 1: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity
This assay serves as the primary screen for this compound's neuroprotective effects by measuring its ability to preserve cell viability following a glutamate-induced insult in a neuronal cell culture model.
Experimental Protocol
1. Cell Culture:
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are suitable models.[6][9] Alternatively, primary cortical neurons can be used for higher physiological relevance.[10]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for cell lines) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]
2. Treatment:
-
Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a "vehicle control" group with no this compound. Incubate for 2 hours.
-
Excitotoxic Insult: Add L-glutamate to a final concentration of 5-10 mM to all wells except the "untreated control" group.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C.
3. Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Caption: Workflow for the glutamate-induced excitotoxicity assay.
Data Presentation
| Treatment Group | This compound (µM) | Glutamate (5 mM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Untreated Control | 0 | - | 1.25 ± 0.08 | 100 |
| Vehicle Control | 0 | + | 0.52 ± 0.05 | 41.6 |
| This compound | 1 | + | 0.65 ± 0.06 | 52.0 |
| This compound | 10 | + | 0.88 ± 0.07 | 70.4 |
| This compound | 50 | + | 1.05 ± 0.09 | 84.0 |
| This compound | 100 | + | 1.10 ± 0.08 | 88.0 |
Application Note 2: Evaluating Effects on Mitochondrial Membrane Potential
Mitochondrial dysfunction is a key consequence of excitotoxicity.[12] This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is an early indicator of cellular stress and apoptosis.
Experimental Protocol
1. Cell Culture and Treatment:
-
Follow the same procedure for cell plating and treatment as described in Application Note 1, using a black, clear-bottom 96-well plate suitable for fluorescence measurements.
2. TMRM Staining:
-
After the 24-hour glutamate incubation, add TMRM (in quench mode) to each well at a final concentration of 100 nM.
-
Incubate for 30 minutes at 37°C, protected from light.
3. Fluorescence Measurement:
-
Without washing, measure the fluorescence intensity using a microplate reader with excitation at ~548 nm and emission at ~573 nm.[13]
-
A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.
Data Presentation
| Treatment Group | This compound (µM) | Glutamate (5 mM) | Fluorescence (RFU) (Mean ± SD) | ΔΨm Retention (%) |
| Untreated Control | 0 | - | 9850 ± 450 | 100 |
| Vehicle Control | 0 | + | 3100 ± 320 | 31.5 |
| This compound | 10 | + | 5200 ± 410 | 52.8 |
| This compound | 50 | + | 7500 ± 550 | 76.1 |
| This compound | 100 | + | 8100 ± 480 | 82.2 |
Application Note 3: Quantifying Reduction of Oxidative Stress
Excitotoxicity leads to a massive increase in intracellular reactive oxygen species (ROS).[6] This assay uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify ROS levels.
Experimental Protocol
1. Cell Culture and Treatment:
-
Follow the same procedure for cell plating and treatment as described in Application Note 1. The treatment duration with glutamate may be shortened (e.g., 6-8 hours) to capture the peak of ROS production.[9]
2. DCFDA Staining:
-
After the glutamate incubation period, remove the treatment media and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA solution in serum-free media to each well.
-
Incubate for 45 minutes at 37°C, protected from light.[11]
3. Fluorescence Measurement:
-
Remove the DCFDA solution and wash the cells again with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Data Presentation
| Treatment Group | This compound (µM) | Glutamate (5 mM) | Fluorescence (RFU) (Mean ± SD) | ROS Level (% of Glutamate Control) |
| Untreated Control | 0 | - | 1500 ± 120 | 35.7 |
| Vehicle Control | 0 | + | 4200 ± 350 | 100 |
| This compound | 10 | + | 3150 ± 280 | 75.0 |
| This compound | 50 | + | 2200 ± 210 | 52.4 |
| This compound | 100 | + | 1800 ± 190 | 42.9 |
Application Note 4: Measuring Inhibition of Apoptotic Pathways
Neuronal death following excitotoxicity often occurs via apoptosis, which is executed by a family of proteases called caspases.[6] This protocol measures the activity of effector caspases (Caspase-3/7), a hallmark of apoptosis.
Experimental Protocol
1. Cell Culture and Treatment:
-
Follow the same procedure for cell plating and treatment as described in Application Note 1.
2. Caspase Activity Assay:
-
After the 24-hour incubation, perform a homogeneous caspase-3/7 assay using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay).
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of the caspase assay reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.[14]
3. Luminescence Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[15]
References
- 1. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is Excitotoxicity Being Modelled in iPSC-Derived Neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. mdpi.com [mdpi.com]
- 12. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue Following Milacemide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of brain tissue in preclinical models following treatment with Milacemide. This document outlines the scientific basis for selecting specific protein targets, detailed experimental protocols, and expected outcomes based on the known mechanisms of action of this compound.
Introduction
This compound (2-n-pentylaminoacetamide) is a neuropsychotropic agent with a multifaceted mechanism of action, primarily known as a glycine prodrug and a selective, reversible inhibitor of monoamine oxidase B (MAO-B). Its metabolism in the brain leads to increased levels of glycine, which in turn modulates the N-methyl-D-aspartate (NMDA) receptor at its co-agonist binding site.[1][2] this compound's inhibition of MAO-B can also lead to increased dopamine levels in the brain.[3][4] Furthermore, some studies suggest that this compound may increase the content of gamma-aminobutyric acid (GABA) in specific brain regions.[5]
Given these mechanisms, this compound has been investigated for its potential therapeutic effects in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as for its cognitive-enhancing properties.[1][6][7] Immunohistochemistry is a powerful technique to visualize and quantify the cellular and molecular changes in the brain induced by this compound treatment. This document provides detailed protocols for such analyses.
Rationale for Target Selection
The selection of appropriate protein markers for IHC analysis is crucial for elucidating the effects of this compound on brain tissue. Based on its known mechanisms, the following targets are recommended:
-
Monoamine Oxidase B (MAO-B): As a direct target of this compound, assessing MAO-B expression, particularly in astrocytes, can provide insights into target engagement and potential downstream effects of its inhibition.[8]
-
NMDA Receptor Subunits (e.g., GluN1, GluN2A, GluN2B): this compound's conversion to glycine suggests a modulatory effect on NMDA receptors.[1] Analyzing the expression and localization of key subunits can reveal changes in glutamatergic signaling.[9][10]
-
GABAergic Markers (e.g., GAD65/67, Parvalbumin): To investigate the reported effects of this compound on the GABAergic system, markers for GABA-producing enzymes and specific interneuron populations are relevant.[5][11][12]
-
Dopaminergic System Markers (e.g., Dopamine Receptors D1/D2, Tyrosine Hydroxylase): Increased dopamine levels resulting from MAO-B inhibition may lead to adaptive changes in dopamine receptor expression.[3][13][14] Tyrosine Hydroxylase (TH) is a key enzyme in dopamine synthesis.
-
Glycine Receptors (e.g., GlyRα1): As a glycine prodrug, it is pertinent to examine the expression of glycine receptors to understand the full scope of its effects on glycinergic neurotransmission.[15][16]
-
Glial Cell Markers (GFAP for astrocytes, Iba1 for microglia): To assess the broader impact on brain tissue, including potential neuroprotective or neuroinflammatory responses, markers for astrocytes and microglia are essential.[1][17][18]
-
Neuronal Health and Plasticity Markers (e.g., NeuN, MAP2): These markers can be used to evaluate neuronal viability and structural integrity in response to this compound treatment.[19][20]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from IHC analysis of brain tissue from a rodent model of a neurodegenerative disease treated with this compound versus a vehicle control group. The data is presented as the mean percentage of immunopositive area ± standard deviation.
| Target Protein | Brain Region | Vehicle Control (% Area) | This compound Treatment (% Area) | Expected Change | Rationale |
| MAO-B | Striatum | 5.2 ± 0.8 | 4.1 ± 0.6 | ↓ | Target engagement and inhibition by this compound. |
| GluN1 | Hippocampus | 12.5 ± 1.5 | 14.8 ± 1.9 | ↑ | Enhanced NMDA receptor function due to increased glycine. |
| GAD67 | Substantia Nigra | 8.9 ± 1.1 | 10.5 ± 1.3 | ↑ | Potential increase in GABA synthesis.[5] |
| Dopamine D2R | Striatum | 15.3 ± 2.1 | 13.5 ± 1.8 | ↓ | Possible receptor downregulation in response to increased dopamine. |
| GFAP | Cortex | 6.8 ± 0.9 | 5.0 ± 0.7 | ↓ | Potential neuroprotective effect leading to reduced astrogliosis. |
| Iba1 | Cortex | 4.5 ± 0.6 | 3.2 ± 0.5 | ↓ | Potential anti-inflammatory effect. |
| NeuN | Hippocampus | 25.1 ± 3.2 | 28.9 ± 3.5 | ↑ | Neuroprotective effect preserving neuronal density. |
Experimental Protocols
Tissue Preparation (Formalin-Fixed Paraffin-Embedded)
This protocol is a standard procedure for preparing brain tissue for immunohistochemical analysis.[15][21]
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.
-
Dehydration: Dehydrate the tissue through a graded series of ethanol solutions (70%, 80%, 95%, 100%).
-
Clearing: Clear the tissue in xylene.
-
Paraffin Embedding: Infiltrate the tissue with and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on charged slides.
Immunohistochemical Staining
This is a general protocol for chromogenic detection. For fluorescent detection, use fluorescently-labeled secondary antibodies and mount with a mounting medium containing DAPI.[18]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[22]
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Blocking Non-Specific Binding: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C. See the table below for suggested antibody dilutions.
-
Secondary Antibody Incubation: Wash sections with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Visualization: Wash sections and develop the signal with a diaminobenzidine (DAB) substrate kit.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.
Recommended Primary Antibodies and Dilutions
| Target Protein | Supplier (Example) | Catalog # (Example) | Dilution |
| MAO-B | Abcam | ab175683 | 1:500 |
| GluN1 | Millipore | MAB363 | 1:1000 |
| GAD67 | Cell Signaling | 5843S | 1:250 |
| Dopamine D2R | Santa Cruz | sc-5303 | 1:200 |
| GFAP | Dako | Z0334 | 1:2000 |
| Iba1 | Wako | 019-19741 | 1:1000 |
| NeuN | Millipore | MAB377 | 1:500 |
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in the brain.
Immunohistochemistry Experimental Workflow
Caption: Standard workflow for immunohistochemistry on brain tissue.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's effects from molecular to functional outcomes.
References
- 1. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 2. The immunohistochemical examination of GABAergic interneuron markers in the dorsolateral prefrontal cortex of patients with late-life depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical localization of dopamine receptor subtypes (D1R-D5R) in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABAergic Neurons in the Mouse Lateral Septum: A Double Fluorescence In Situ Hybridization and Immunohistochemical Study Using Tyramide Signal Amplification | PLOS One [journals.plos.org]
- 5. Visualizing the triheteromeric N-methyl-D-aspartate receptor subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical localization of N-methyl-D-aspartate receptor subunits in the adult murine hippocampal formation: evidence for a unique role of the NR2D subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical localization of ionotropic glutamate receptors in the rat red nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Frontiers | Multiple distinct subtypes of GABAergic neurons in mouse visual cortex identified by triple immunostaining [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Localization of Glycine Receptors in the Human Forebrain, Brainstem, and Cervical Spinal Cord: An Immunohistochemical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. biocare.net [biocare.net]
- 18. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 19. Experimental and Clinical Biomarkers for Progressive Evaluation of Neuropathology and Therapeutic Interventions for Acute and Chronic Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 22. researchers.mq.edu.au [researchers.mq.edu.au]
Techniques for Measuring MAO-B Inhibition by Milacemide In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milacemide (2-n-pentylaminoacetamide) is a neuropsychotropic agent that has been identified as a selective, enzyme-activated, and partially reversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several important neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[2] Accurate in vitro measurement of MAO-B inhibition by compounds like this compound is crucial for understanding their mechanism of action, determining their potency, and guiding drug development efforts.
These application notes provide detailed protocols for two common in vitro methods to assess MAO-B inhibition by this compound: a fluorometric assay based on hydrogen peroxide (H₂O₂) detection and a spectrophotometric assay using kynuramine as a substrate.
Mechanism of Action of this compound
This compound acts as both a substrate and a time-dependent inhibitor of MAO-B.[3][4] The enzyme oxidizes this compound, and this process leads to the inactivation of MAO-B. This dual role as a substrate and an inhibitor is a key characteristic of its interaction with the enzyme. The inhibition by this compound is partially reversible.[1]
Data Presentation: Quantitative Analysis of this compound's Interaction with MAO
The following table summarizes the key quantitative parameters of this compound's interaction with MAO-A and MAO-B from different species.
| Parameter | Enzyme | Species/Source | Value | Citation |
| Km | MAO-B | Rat Liver Mitochondria | 49 ± 4.7 µM | [3][4] |
| MAO-B | Ox Liver | Significantly higher than rat | [5] | |
| MAO-A | Rat Liver Mitochondria | ~1,300 µM | [6] | |
| Vmax | MAO-B | Rat Liver Mitochondria | 1.1 ± 0.2 nmol/min/mg | [3][4] |
| Ki | MAO-B | Rat Liver Mitochondria | 331 ± 185 µM (competitive) | [3][4] |
| MAO-A | Rat Liver Mitochondria | 115 ± 35 µM (competitive) | [3][4] | |
| MAO-B | Ox Liver | Higher affinity in rat than ox | [5] |
Experimental Protocols
Protocol 1: Fluorometric Assay for MAO-B Inhibition Using H₂O₂ Detection
This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorometric probe.
Materials:
-
MAO-B enzyme preparation (e.g., recombinant human MAO-B, mitochondrial fractions from tissue homogenates)
-
This compound
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Known MAO-B inhibitor as a positive control (e.g., selegiline, pargyline)[7][9]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = ~530-570 nm / ~585-590 nm)[7]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer. The final solvent concentration in the assay should not exceed 1-2%.[9]
-
Prepare working solutions of the MAO-B substrate, HRP, and the fluorometric probe in assay buffer according to the manufacturer's instructions.
-
Prepare a working solution of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of your this compound dilutions or the positive control to the respective wells.[9]
-
For the enzyme control (100% activity), add 10 µL of assay buffer.
-
For the blank control (no enzyme activity), add assay buffer.
-
-
Enzyme Incubation:
-
Add 50 µL of the MAO-B enzyme solution to each well (except the blank).
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Spectrophotometric Assay for MAO-B Inhibition Using Kynuramine
This assay measures the formation of 4-hydroxyquinoline from the MAO-B-catalyzed deamination of kynuramine.
Materials:
-
MAO-B enzyme preparation
-
This compound
-
Kynuramine dihydrobromide
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NaOH (2N)
-
Known MAO-B inhibitor (e.g., selegiline)
-
96-well UV-transparent or white flat-bottom microplates[10]
-
Spectrophotometer or fluorescence plate reader (Ex/Em = ~320 nm / ~380 nm for fluorescence detection of 4-hydroxyquinoline)[10]
Procedure:
-
Reagent Preparation:
-
Prepare stock and working solutions of this compound and a positive control inhibitor in a suitable solvent and assay buffer.
-
Prepare a stock solution of kynuramine in assay buffer. The final concentration for MAO-B assays is typically around 50 µM.[10]
-
-
Assay Setup:
-
Reaction Initiation:
-
Reaction Termination and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (enzyme and substrate without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Mandatory Visualizations
References
- 1. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 3. abcam.cn [abcam.cn]
- 4. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in the interactions of the anticonvulsant this compound and some analogues with monoamine oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
Application Notes and Protocols: In Vivo Microdialysis for Monitoring Glycine Levels After Milacemide Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milacemide (2-n-pentylaminoacetamide) is a drug that readily crosses the blood-brain barrier and acts as a prodrug for the neurotransmitter glycine.[1] In the brain, this compound is metabolized by monoamine oxidase B (MAO-B) to glycinamide, which is then further converted to glycine.[2][3] This elevation of brain glycine is of significant interest as glycine is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor complex, playing a role in learning, memory, and synaptic plasticity.[4][5] Therefore, accurately monitoring the in vivo pharmacodynamic effect of this compound—specifically, its impact on extracellular glycine concentrations in targeted brain regions—is essential for its development and characterization.
In vivo microdialysis is a widely used neuropharmacology technique that allows for the continuous sampling of extracellular fluid from discrete brain regions in awake, freely moving animals.[6] This method is ideally suited for measuring drug-induced changes in neurotransmitter levels, providing critical information on the temporal and spatial dynamics of drug action.[7] These application notes provide a detailed protocol for using in vivo microdialysis to monitor glycine levels in the rat brain following the administration of this compound.
Metabolic Pathway of this compound
The primary mechanism of action for this compound involves its enzymatic conversion to glycine within the brain. This process is initiated by the enzyme Monoamine Oxidase B (MAO-B).
Caption: Metabolic conversion of this compound to Glycine and its action at the NMDA receptor.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodent Brain
This protocol outlines the procedure for implanting a microdialysis probe and collecting dialysate from the hippocampus or frontal cortex of a rat to monitor amino acid levels.[7][8]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis probes (guide cannula and probe)
-
Perfusion pump (e.g., CMA/102)[9]
-
Artificial cerebrospinal fluid (aCSF), filtered
-
This compound solution (for intraperitoneal injection)
-
Fraction collector or microcentrifuge tubes[9]
Procedure:
-
Animal Preparation & Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Surgically expose the skull and drill small holes over the target brain regions. For the hippocampus and frontal cortex, use coordinates from a standard rat brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula aimed at the desired structure and secure it to the skull with dental cement. Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.[10]
-
Connect the probe's inlet tubing to a syringe pump and perfuse with aCSF at a slow, constant flow rate, typically between 1.8 - 2.2 µl/min.[6]
-
Allow the system to equilibrate for at least 1-2 hours before collecting baseline samples.
-
-
Sample Collection:
-
Collect baseline dialysate samples into chilled microcentrifuge tubes every 20-30 minutes for at least 60-90 minutes to establish a stable baseline of glycine concentration.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 400 or 800 mg/kg).[7] A vehicle control group should also be run in parallel.
-
Continue collecting dialysate fractions at regular intervals for several hours post-administration to monitor the temporal changes in amino acid levels.
-
Immediately store collected samples at -80°C until analysis.[9]
-
-
Histological Verification:
-
After the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe track within the target region.[9]
-
Protocol 2: Quantification of Glycine in Microdialysate
This protocol describes a common method for analyzing glycine concentrations in the collected dialysate samples using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. A more modern and sensitive alternative is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which requires less sample preparation.[11]
Materials:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column[12]
-
Derivatization agent (e.g., o-phthaldialdehyde/mercaptoethanol or naphthalene-2,3-dicarboxyaldehyde)[13]
-
Mobile phases (e.g., phosphate buffer and an organic solvent like acetonitrile or methanol)
-
Glycine standards for calibration curve
Procedure:
-
Sample Preparation (Derivatization):
-
Since glycine is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag.
-
Mix a small volume of the microdialysate sample with the derivatization reagent and allow the reaction to proceed for a specified time.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the amino acids on the C18 column using a gradient elution method with the mobile phases.
-
Detect the fluorescently-labeled glycine using the fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatization agent.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of glycine standards through the same derivatization and analysis process.
-
Quantify the glycine concentration in the dialysate samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo microdialysis experiment to study drug effects.
Data Presentation: Expected Outcomes
The administration of this compound is expected to cause a dose-dependent increase in extracellular glycine levels. However, this effect can be brain-region specific.[7] Data should be summarized to reflect these differences.
Table 1: Effect of this compound on Extracellular Amino Acid Levels in Rat Brain Regions (Based on data from Naunyn Schmiedebergs Arch Pharmacol. 1996 Jul;354(2):157-63)[7]
| This compound Dose (i.p.) | Brain Region | Analyte | Peak Change from Baseline | Notes |
| 400 mg/kg | Hippocampus | Glycinamide | Linear Increase | Prodrug detected in ECF |
| 800 mg/kg | Hippocampus | Glycinamide | Linear, Dose-dependent Increase | Prodrug detected in ECF |
| 400 mg/kg | Hippocampus | Glycine | Significant Increase | Metabolism to glycine is evident |
| 800 mg/kg | Hippocampus | Glycine | Significant Increase | Metabolism to glycine is evident |
| 400 mg/kg | Frontal Cortex | Glycine | No significant change | Demonstrates region-specific metabolism |
| 800 mg/kg | Frontal Cortex | Glycine | No significant change | Demonstrates region-specific metabolism |
| 800 mg/kg | Hippocampus | Taurine | Increase | Indicates effects on other amino acids |
| 800 mg/kg | Hippocampus | Serine | Increase | Indicates effects on other amino acids |
| 800 mg/kg | Hippocampus | Alanine | Decrease | Indicates effects on other amino acids |
Table 2: Effect of this compound on Glycine Levels in Rat Cerebrospinal Fluid (CSF) (Based on data from Eur J Pharmacol. 1995 Sep 7;283(1-3):151-7)[14]
| This compound Dose (i.p.) | Peak Glycine Increase (vs. Baseline) | Time to Peak | Duration of Effect |
| 100 mg/kg | ~20% (Not significant) | - | - |
| 200 mg/kg | Significant Increase | - | - |
| 400 mg/kg | ~190% | - | Still significantly elevated at 8 hours |
These tables clearly demonstrate that this compound administration leads to a robust, dose-dependent increase in glycine, particularly in the hippocampus and CSF.[7][14] The lack of effect in the frontal cortex suggests regional differences in MAO-B activity or other metabolic pathways.[7] Researchers using this protocol can expect to generate similar quantitative data to characterize the pharmacodynamic profile of this compound or other glycine-modulating compounds.
References
- 1. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine receptor - Wikipedia [en.wikipedia.org]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of this compound, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amuzainc.com [amuzainc.com]
- 11. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 13. In vivo monitoring of amino acids by microdialysis sampling with on-line derivatization by naphthalene-2,3-dicarboxyaldehyde and rapid micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Milacemide in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of Milacemide in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-(pentylamino)-acetamide) is a glycine prodrug. It is designed to cross the blood-brain barrier, where it is metabolized to glycine. Glycine then acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, potentiating glutamatergic neurotransmission. This mechanism is believed to be responsible for its potential therapeutic effects, including anticonvulsant and nootropic properties.
Q2: What are the main reasons for the reported poor bioavailability of this compound?
A2: While specific oral bioavailability data for this compound in preclinical models is not extensively reported in publicly available literature, factors contributing to its likely poor bioavailability include:
-
First-Pass Metabolism: this compound is a substrate for monoamine oxidase B (MAO-B), which is present in the liver and other tissues. Significant metabolism upon the first pass through the liver can reduce the amount of active drug reaching systemic circulation.
-
Physicochemical Properties: The solubility and permeability characteristics of this compound may not be optimal for efficient absorption across the gastrointestinal tract.
-
Regional Metabolism: Studies in rats have suggested that the metabolism of this compound to its active metabolite, glycine, may be region-specific within the brain, which could impact its local bioavailability and efficacy.[1]
Q3: Are there any known strategies to improve the oral bioavailability of this compound?
A3: While specific formulation studies for this compound are not widely published, general strategies for improving the oral bioavailability of drugs with similar challenges can be applied. These include:
-
Formulation Strategies: Encapsulating this compound in nanoformulations such as lipid-based nanoparticles or liposomes can protect it from degradation and enhance its absorption.
-
Co-administration with Inhibitors: Co-administration of a selective MAO-B inhibitor could reduce the first-pass metabolism of this compound, thereby increasing its systemic exposure. However, this approach needs careful consideration of potential drug-drug interactions and off-target effects.
-
Prodrug Modification: Although this compound is already a prodrug of glycine, further chemical modifications could be explored to enhance its absorption characteristics.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations of this compound after oral administration. | Inconsistent absorption due to poor solubility or formulation issues. Inter-individual differences in metabolism (e.g., MAO-B activity). | 1. Optimize the formulation to improve solubility and dissolution (e.g., micronization, use of solubilizing agents). 2. Consider using a nanoformulation (e.g., solid lipid nanoparticles) to improve absorption consistency. 3. Ensure consistent fasting and administration protocols across all study animals. |
| Low brain-to-plasma concentration ratio of this compound or glycine. | Inefficient transport across the blood-brain barrier (BBB). Rapid efflux from the brain. | 1. Confirm the integrity of the BBB in your animal model. 2. Explore the use of brain-penetrating enhancers, though this requires careful toxicological evaluation. 3. Investigate if this compound or its metabolites are substrates for efflux transporters at the BBB. |
| Lack of dose-proportional increase in glycine levels in the brain. | Saturation of metabolic pathways (MAO-B). Region-specific metabolism. | 1. Conduct a dose-ranging study to assess the linearity of this compound pharmacokinetics. 2. Measure both this compound and glycinamide concentrations in different brain regions to understand the metabolic conversion.[1] |
| Observed efficacy does not correlate with systemic this compound concentrations. | Efficacy is dependent on local glycine concentrations in specific brain regions. This compound itself may have pharmacological activity. | 1. Use microdialysis to measure extracellular glycine levels in the target brain region and correlate with behavioral or physiological readouts.[1] 2. Conduct in vitro studies to investigate the direct effects of this compound on neuronal activity. |
Data Presentation
Illustrative Pharmacokinetic Data of this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 35 | 1.5 | 450 ± 90 | Presumed Low |
| This compound-Solid Lipid Nanoparticles (SLN) | 50 | 450 ± 70 | 2.0 | 1800 ± 250 | Hypothetically Improved |
| This compound-Liposomes | 50 | 380 ± 60 | 2.5 | 1650 ± 210 | Hypothetically Improved |
Illustrative Brain Tissue Distribution of Glycine after Oral Administration of this compound Formulations in Rats
Disclaimer: The following data is hypothetical and for illustrative purposes only.
| Formulation | Dose (mg/kg, oral) | Hippocampus Glycine (µM) | Frontal Cortex Glycine (µM) |
| Vehicle Control | - | 2.5 ± 0.5 | 2.2 ± 0.4 |
| This compound (Aqueous Suspension) | 50 | 5.8 ± 1.2 | 3.1 ± 0.6 |
| This compound-SLN | 50 | 9.5 ± 1.8 | 4.5 ± 0.9 |
Experimental Protocols
1. Protocol for Oral Administration of this compound Formulations in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration to reduce variability in absorption.
-
Formulation Preparation:
-
Aqueous Suspension: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Nanoformulations: Prepare solid lipid nanoparticles or liposomes containing this compound according to established protocols. Characterize the formulations for particle size, zeta potential, and encapsulation efficiency.
-
-
Administration:
-
Accurately weigh each rat to determine the correct dosing volume.
-
Administer the formulation via oral gavage using a suitable gavage needle. The volume should typically not exceed 10 mL/kg.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
2. Protocol for Quantification of this compound in Rat Plasma using HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength or fluorescence detection after derivatization with an agent like fluorescamine.[2]
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
If using fluorescence detection, derivatize the supernatant with fluorescamine.[2]
-
Inject a specific volume of the prepared sample into the HPLC system.
-
-
Quantification:
-
Prepare a standard curve of this compound in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Glycine-NMDA receptor signaling pathway.
Caption: Preclinical pharmacokinetic study workflow.
References
Optimizing Milacemide dosage for maximal therapeutic effect in rats
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for optimizing Milacemide dosage to achieve maximal therapeutic effect in rat models.
Frequently Asked Questions (FAQs)
Section 1: Dosage and Pharmacokinetics
Q1: What is the recommended starting dose for this compound in rats?
A1: The effective dose of this compound in rats is highly dependent on the therapeutic endpoint. For anticonvulsant effects, particularly against bicuculline-induced convulsions, the ED50 is 5.7 mg/kg when administered orally[1]. For studies related to neurochemical changes, doses ranging from 25 to 800 mg/kg (i.p. and p.o.) have been used.[2][3] A dose-finding study is crucial for any new experimental paradigm.
Q2: What is the primary metabolic pathway of this compound in rats?
A2: this compound is a prodrug that readily crosses the blood-brain barrier.[4][5] Its primary metabolic pathway involves conversion to glycinamide and pentanoic acid, a reaction mediated by monoamine oxidase B (MAO-B).[5] Glycinamide is then further metabolized to glycine. This conversion is key to its therapeutic effects, particularly those related to the NMDA receptor.[6]
Q3: What are the key pharmacokinetic properties of this compound in rats?
A3: this compound is characterized by its ability to enter the brain efficiently.[4] Following oral administration of 100 mg/kg, its effects on GABA content in the substantia nigra become significant after 2 hours, peak between 3-4 hours, and return to baseline by 6 hours.[2] After intraperitoneal injection of 400 mg/kg, its metabolite glycinamide appears in both the hippocampus and frontal cortex, while glycine concentrations notably rise in the hippocampus.[3]
Section 2: Mechanism of Action
Q4: What is the primary mechanism of action for this compound?
A4: this compound acts primarily as a glycine prodrug.[4][6] After crossing the blood-brain barrier, it is metabolized to glycine. Glycine acts as a co-agonist at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, potentiating its activity.[6][7] This mechanism is thought to underlie its cognitive-enhancing effects.[6]
Caption: Metabolic pathway of this compound and its action on the NMDA receptor.
Q5: How does this compound influence the GABAergic system?
A5: this compound has been shown to increase the content of gamma-aminobutyric acid (GABA) specifically in the substantia nigra of the rat brain.[2] This effect is not due to the inhibition of the GABA-degrading enzyme GABA-transaminase.[2] Instead, evidence suggests that this compound may enhance GABA synthesis, possibly by activating the enzyme glutamate decarboxylase (GAD).[2]
Caption: Proposed mechanism of this compound's effect on the GABAergic system.
Data Summary Tables
Table 1: Dose-Dependent Effect of this compound on GABA Content in Rat Substantia Nigra
| Oral Dose (mg/kg) | Time Post-Administration (hours) | % Increase in GABA Content |
| 25 | 3 | Dose-related increase noted[2] |
| 50 | 3 | Dose-related increase noted[2] |
| 100 | 2 | 28%[2] |
| 100 | 3 | 33%[2] |
| 100 | 4 | 38%[2] |
| 100 | 6 | Return to control value[2] |
Table 2: Effective Doses of this compound in Different Rat Models
| Therapeutic Area | Model | Effective Dose (Route) | Observed Effect | Reference |
| Anticonvulsant | Bicuculline-induced seizures | 5.7 mg/kg (p.o.) (ED50) | Inhibition of convulsions[1] | [1] |
| Cognitive Enhancement | Passive avoidance task | Not specified in rats, but effective | Enhanced performance[6] | [6] |
| Neurochemical | CSF analysis | 200-400 mg/kg (i.p.) | Significant elevation of glycine[8] | [8] |
| Neurochemical | Microdialysis | 400-800 mg/kg (i.p.) | Increased glycine in hippocampus[3] | [3] |
Troubleshooting Guide
Q6: I am not observing the expected therapeutic effect. What should I check?
A6: Failure to observe an effect can stem from multiple factors. Systematically check your dosage, administration technique, animal model, and the timing of your assessment. Ensure the compound has not degraded and that the chosen behavioral or physiological endpoint is appropriate for the intended mechanism of action.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
Q7: I'm observing high variability in my results. How can I reduce it?
A7: High variability can obscure true experimental effects. To minimize it, ensure consistency in animal handling, housing conditions, and the timing of drug administration and testing.[9] Use animals of the same age, sex, and strain. Pre-training animals on behavioral tasks to establish a stable baseline before drug administration is also highly recommended.[9]
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rats
This protocol describes the standard method for oral administration of substances to rats, ensuring accurate dosing.
-
1. Preparation:
-
Calculate the required dose of this compound and dissolve it in a suitable vehicle (e.g., 10% sucrose solution or sterile water).[10] The final volume should typically not exceed 10 ml/kg body weight.[11]
-
Prepare a sterile syringe and a proper-sized gastric feeding needle (gavage needle). The needle should have a ball tip to prevent esophageal trauma.[11]
-
-
2. Animal Restraint:
-
Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat by the scruff of the neck, which immobilizes the head and body.
-
-
3. Gavage Procedure:
-
Measure the distance from the rat's incisors to the last rib to estimate the correct insertion depth.
-
With the rat's head tilted slightly upwards, insert the gavage needle into the mouth, passing it along one side of the tongue towards the esophagus.[12]
-
Gently advance the needle down the esophagus into the stomach. There should be no resistance. If the rat coughs or struggles excessively, the needle may be in the trachea and must be withdrawn immediately.
-
Once the needle is correctly placed, slowly administer the drug solution.
-
-
4. Post-Administration Monitoring:
-
Return the animal to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy, as required by your IACUC protocol.[13]
-
Protocol 2: Assessment of Anticonvulsant Activity (Bicuculline-Induced Seizure Model)
This protocol is used to evaluate the efficacy of this compound against chemically-induced seizures.
-
1. Animal Groups:
-
Establish at least two groups of rats: a vehicle control group and a this compound-treated group. Multiple dose groups are recommended for determining an ED50.
-
-
2. Drug Administration:
-
Administer this compound (e.g., 5.7 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage).[1]
-
Allow for a pre-treatment period based on the drug's pharmacokinetics (e.g., 60-120 minutes for oral this compound).
-
-
3. Seizure Induction:
-
Administer a convulsive dose of bicuculline (a GABA receptor antagonist) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
4. Observation and Scoring:
-
Immediately after bicuculline administration, place the rat in an observation chamber.
-
Record key parameters such as:
-
Latency to the first myoclonic jerk.
-
Presence or absence of generalized tonic-clonic seizures.
-
Seizure severity score (using a standardized scale, e.g., Racine scale).
-
Mortality within a specified time frame (e.g., 30 minutes).
-
-
-
5. Data Analysis:
-
Compare the measured parameters between the vehicle and this compound-treated groups. A significant increase in seizure latency or a decrease in seizure severity/incidence indicates an anticonvulsant effect. Probit analysis can be used to calculate the ED50.
-
Caption: General experimental workflow for a dose-finding study in rats.
References
- 1. Anticonvulsant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a glycinamide derivative, on the rat brain gamma-aminobutyric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of this compound, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases 5-hydroxytryptamine and dopamine levels in rat brain--possible mechanisms of this compound antimyoclonic property in the p,p'-DDT-induced myoclonus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound treatment in mice enhances acquisition of a Morris-type water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Navigating the Nuances of Milacemide: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing variability in behavioral responses to Milacemide treatment. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during in-vivo and in-vitro studies.
This compound, a glycine prodrug and monoamine oxidase-B (MAO-B) inhibitor, has shown promise in preclinical models for its potential cognitive-enhancing effects by modulating the N-methyl-D-aspartate (NMDA) receptor. However, translating these findings has been challenging, with clinical trials in healthy adults and patients with Alzheimer's disease yielding inconsistent or even contradictory results.[1][2][3] This variability underscores the need for meticulous experimental design and troubleshooting to ensure robust and reproducible data.
Troubleshooting Guide: Addressing Inconsistent Behavioral Responses
Researchers may encounter a range of issues leading to variability in this compound's behavioral effects. This section provides a question-and-answer formatted guide to troubleshoot common problems.
Q1: We are observing significant inter-individual differences in the behavioral response to this compound in our rodent models. What are the potential contributing factors?
A1: High inter-individual variability is a common challenge in behavioral neuroscience. Several factors could be at play:
-
Genetic Background: Different rodent strains can exhibit varied metabolic rates and receptor sensitivities, leading to diverse responses to this compound.
-
Metabolism: this compound is metabolized to glycine by MAO-B.[4] Variations in MAO-B activity among individual animals can lead to different effective concentrations of glycine in the brain.
-
Baseline Anxiety and Cognitive Performance: The animal's baseline behavioral phenotype can influence the drug's effect. Anxiolytic or cognitive-enhancing effects may be more pronounced in animals with higher baseline anxiety or cognitive deficits.
-
Environmental Factors: Minor variations in housing conditions, handling, and experimental procedures can significantly impact behavioral outcomes.
Q2: Our results with this compound are not consistent across different experimental cohorts, even when using the same animal strain and protocol. What could be the cause?
A2: This issue often points to subtle, uncontrolled variables in the experimental environment or procedure:
-
Circadian Rhythms: The time of day when experiments are conducted can influence drug metabolism and behavioral performance. Ensure that all testing is performed at a consistent time.
-
Experimenter Effects: The handling of animals by different experimenters can introduce variability. It is crucial to have standardized handling procedures and, if possible, the same experimenter for a given cohort.
-
Habituation: Insufficient habituation to the testing apparatus or injection procedure can lead to stress-induced behavioral changes that may mask the pharmacological effects of this compound.
Q3: We are not observing the expected cognitive-enhancing effects of this compound in our behavioral tasks. What should we consider?
A3: The lack of efficacy could stem from several factors related to the drug itself or the experimental design:
-
Dose-Response Relationship: The effects of this compound may follow a non-linear or U-shaped dose-response curve. It is essential to test a range of doses to identify the optimal therapeutic window. In rats, glycine concentrations in the cerebrospinal fluid have been shown to increase in a dose-dependent manner with this compound administration.[5]
-
Task Sensitivity: The chosen behavioral task may not be sensitive enough to detect the specific cognitive domains affected by this compound. Consider using a battery of tests that assess different aspects of cognition.
-
Dual Mechanism of Action: this compound's inhibition of MAO-B and its role as a glycine prodrug can have complex and potentially opposing effects on behavior. The net effect may depend on the specific behavioral paradigm and the neurological state of the animal.
Q4: We are observing unexpected anxiogenic-like effects in the elevated plus-maze following this compound administration. Is this a known phenomenon?
A4: While this compound is primarily investigated for its cognitive effects, its modulation of the glutamatergic system and monoamine levels could potentially influence anxiety-like behaviors. Clinical studies in elderly individuals have reported dissociative vigilance shifts in EEG recordings, which can be associated with antidepressant-like effects.[6] It is plausible that at certain doses or in specific contexts, this compound could induce anxiogenic-like responses. Careful dose-response studies and comparison with known anxiolytic and anxiogenic compounds are recommended.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q: What is the primary mechanism of action of this compound? A: this compound has a dual mechanism of action. It is a prodrug for the amino acid glycine, thereby acting as a co-agonist at the glycine site of the NMDA receptor.[7] Additionally, it is an inhibitor of monoamine oxidase type B (MAO-B).[4]
Q: What are the known species differences in this compound metabolism? A: The metabolism of this compound to glycine is mediated by MAO-B.[4] The activity and substrate specificity of MAO-B can vary between species, which may contribute to different pharmacokinetic and pharmacodynamic profiles.
Q: Have there been any reported adverse effects in human clinical trials? A: In a study on patients with senile dementia of the Alzheimer type, some subjects treated with this compound showed significant elevations in liver enzymes, necessitating withdrawal from the study.[1] Another study in healthy young adults reported declines in vigilance perceptual sensitivity and free-recall scores.[3]
Q: What is the recommended route of administration and dosage range for preclinical studies? A: In rodent studies, this compound is typically administered intraperitoneally (i.p.). Effective doses in enhancing performance in learning tasks have been reported in the range of 100-400 mg/kg.[5] However, the optimal dose can vary depending on the animal model and the behavioral endpoint being measured.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound to facilitate comparison and experimental design.
Table 1: Effect of this compound on Amino Acid and Monoamine Metabolite Concentrations in Rat Cerebrospinal Fluid
| Dose (mg/kg, i.p.) | Glycine (% increase) | Serine (% increase) | Taurine (% increase) | Alanine (% decrease) | 3,4-Dihydroxyphenylacetic acid (DOPAC) (% decrease) | Homovanillic acid (HVA) (% decrease) |
| 100 | ~20 | Not significant | Not significant | Not significant | Not significant | Not significant |
| 200 | Significantly elevated | Not significant | Not significant | Not significant | Not significant | Not significant |
| 400 | ~190 | ~20-25 | ~20-25 | Observed | Not specified | Significantly decreased |
Source: Adapted from data reported in Patsalos & Sarna, 1993.[5]
Table 2: Summary of Behavioral Outcomes in Human Studies with this compound
| Study Population | Dose | Key Findings | Reference |
| Healthy Young Adults | 400 mg | Significant declines in vigilance perceptual sensitivity and free-recall difference scores. | [3] |
| Senile Dementia of the Alzheimer Type | 1200 mg/day | No significant improvement in Alzheimer's Disease Assessment Scale or Mini-Mental State Examination scores. | [1][2] |
| Elderly Individuals | 400 mg b.i.d. to 1200 mg b.i.d. | Improvement in vigilance (EEG), intellectual and memory performance, and subjective well-being. | [6] |
| Healthy Young and Older Adults | Not specified | Facilitated memory for source information but did not affect recognition memory. | [8] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to ensure standardization and reduce inter-laboratory variability.
Morris Water Maze (MWM) for Assessing Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (1.5-2 m diameter) filled with water made opaque with non-toxic white paint.
-
Submerged escape platform (10-15 cm diameter).
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the first trial.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
Administer this compound or vehicle at a predetermined time before the first trial of each day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place the animal in the tank at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days using a repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and compare between groups using a t-test or one-way ANOVA.
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video camera and tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at a specific time point before the test.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using the video camera.
-
-
Data Analysis:
-
Use tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100].
-
Compare these parameters between groups using a t-test or one-way ANOVA.
-
Mandatory Visualizations
This compound's Dual Mechanism of Action
Caption: Dual action of this compound: metabolism to Glycine and inhibition of MAO-B.
Experimental Workflow for a Preclinical Behavioral Study with this compound
Caption: A standardized workflow for conducting behavioral experiments with this compound.
Signaling Pathway of NMDA Receptor Activation by Glycine
Caption: this compound-derived glycine co-activates NMDA receptors, initiating downstream signaling.
References
- 1. This compound: a placebo-controlled study in senile dementia of the Alzheimer type [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Cognitive effects of this compound and methylphenidate in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and subacute CNS effects of this compound in elderly people: double-blind, placebo-controlled quantitative EEG and psychometric investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on item and source memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Milacemide solutions for in-vitro experiments
Welcome to the technical support center for Milacemide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in-vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in-vitro?
A1: this compound (2-n-pentylaminoacetamide) is a pro-drug of the amino acid glycine. In in-vitro systems containing the enzyme Monoamine Oxidase B (MAO-B), this compound is metabolized to glycinamide, which is then converted to glycine.[1] The increased availability of glycine can then modulate the activity of glycine receptors and act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. It has a good solvency for this compound and is compatible with most cell culture media at low final concentrations (typically <0.5%).
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: To ensure the long-term stability of this compound, please adhere to the following storage guidelines.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q4: How do I prepare a working solution of this compound for my in-vitro experiment?
A4: To prepare a working solution, dilute your high-concentration stock solution (e.g., in DMSO) into your cell culture medium or physiological buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is low enough to not affect your experimental system. A step-wise dilution may be necessary to avoid precipitation.
Q5: What are the main factors that can affect the stability of this compound in my experimental solutions?
A5: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH values can lead to hydrolysis of the amide group.
-
Temperature: Higher temperatures generally accelerate degradation processes.
-
Enzymatic Activity: The presence of MAO-B in your in-vitro system will lead to the metabolism of this compound into glycine.[1][2]
-
Light: While not extensively documented for this compound, prolonged exposure to light can degrade some chemical compounds. It is good practice to protect solutions from light.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions in-vitro.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution | The concentration of this compound in the final working solution exceeds its solubility in the aqueous medium. The solvent (e.g., DMSO) concentration is too high in the final solution, causing the compound to crash out. The temperature of the aqueous medium is too low. | Perform a serial dilution of the stock solution into the pre-warmed (e.g., 37°C) aqueous medium. Ensure the final concentration of the organic solvent is minimal (ideally ≤0.5%). Gently vortex or mix the solution during dilution. Consider preparing a fresh, lower concentration stock solution if precipitation persists. |
| Inconsistent or unexpected experimental results | The this compound solution may have degraded over time. The concentration of the prepared solution may be inaccurate. The presence of MAO-B in the experimental system is metabolizing this compound to glycine at a variable rate. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Verify the concentration of your stock solution periodically. If your system contains MAO-B, be aware that the active compound is glycine, and the effective concentration of this compound will decrease over time. Consider using an MAO-B inhibitor if you need to study the effects of this compound itself. |
| Cloudiness or change in color of the this compound solution | This may indicate microbial contamination or chemical degradation of the compound. | Discard the solution immediately. Prepare a fresh solution using sterile techniques and high-purity reagents. Filter-sterilize the working solution if appropriate for your application. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, conical-bottom polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 100 mM solution, weigh 14.42 mg of this compound (Molecular Weight: 144.21 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound's mechanism of action and a general workflow for its application in in-vitro experiments.
References
- 1. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Milacemide Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during electrophysiology experiments involving Milacemide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can affect electrophysiological recordings?
A1: this compound has a dual mechanism of action that can significantly influence neuronal excitability and, consequently, electrophysiological outcomes. Firstly, it is a prodrug for glycine, meaning it is metabolized into glycine in the brain.[1][2][3] Glycine is a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, potentiating its function.[1][4] Secondly, this compound itself acts as a monoamine oxidase (MAO) inhibitor, primarily MAO-B, which can increase the levels of neurotransmitters like dopamine and serotonin.[5][6] It is also suggested that this compound has a direct depressant effect on neuronal firing, independent of its conversion to glycine.[7]
Q2: Why am I seeing variable potentiation of NMDA receptor currents with the same concentration of this compound?
A2: Inconsistent potentiation of NMDA receptor currents can stem from several factors related to this compound's properties:
-
Variable Metabolism to Glycine: The conversion of this compound to glycine is a biological process that can vary between preparations (e.g., cell cultures, brain slices) and is dependent on the activity of MAO-B.[5][8] Inconsistent enzyme activity will lead to variable local glycine concentrations at the NMDA receptor.
-
Endogenous Glycine Levels: The baseline concentration of glycine in your experimental preparation can fluctuate. If the glycine binding site on the NMDA receptor is already near saturation, the additional glycine from this compound metabolism will have a diminished effect.[4]
-
Direct Depressant Effects: this compound has been shown to have a direct depressant effect on neuronal activity that is independent of its metabolism to glycine.[7] This effect could counteract the expected potentiation of NMDA currents, leading to variable net outcomes.
Q3: My recordings show a gradual rundown of the this compound effect. What could be the cause?
A3: A rundown of the drug effect is a common issue in patch-clamp electrophysiology. With this compound, this could be due to:
-
Standard Patch-Clamp Rundown: The intracellular contents of the patched cell are dialyzed with the pipette solution, which can lead to the loss of essential cellular components over time, causing a general decline in cell health and receptor function.
-
Enzymatic Degradation: The enzymes responsible for converting this compound to glycine may lose activity over the course of a long recording, leading to a decrease in the effective glycine concentration.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to the desensitization of NMDA receptors, even in the presence of saturating concentrations of glycine.[4]
Q4: I am observing unexpected changes in baseline neuronal firing rate after this compound application, even before NMDA receptor activation. Why is this happening?
A4: This is likely due to this compound's other pharmacological actions:
-
MAO Inhibition: As an MAO inhibitor, this compound can increase the extracellular concentrations of monoamines like dopamine and serotonin.[6] These neurotransmitters have their own modulatory effects on neuronal excitability and can alter baseline firing rates.
-
Direct Drug Effects: As mentioned, this compound can exert a direct depressant effect on neurons, which would be observed as a change in baseline firing.[7]
Troubleshooting Guides
Guide 1: Differentiating Between this compound's Direct Effects and Glycine-Mediated Effects
If you are observing inconsistent or unexpected results, it is crucial to dissect the contribution of this compound itself versus its metabolite, glycine.
Experimental Protocol:
-
Control Application: Record baseline neuronal activity and responses to NMDA receptor agonists in the absence of this compound.
-
This compound Application: Apply this compound and observe changes in both baseline activity and NMDA receptor-mediated currents.
-
MAO-B Inhibition: Pre-incubate the preparation with a selective MAO-B inhibitor (e.g., selegiline) before applying this compound. This will block the conversion of this compound to glycine.[5][8]
-
Observation:
-
If the observed effect persists in the presence of the MAO-B inhibitor, it is likely a direct effect of this compound.
-
If the effect is abolished or significantly reduced, it is primarily mediated by the conversion to glycine.
-
-
Direct Glycine Application: As a further control, apply glycine directly to the preparation at concentrations expected to be produced by this compound metabolism to confirm the glycine-mediated effect.
Data Presentation:
| Condition | Baseline Firing Rate (Hz) | NMDA-Evoked Current Amplitude (pA) |
| Control | ... | ... |
| This compound (X µM) | ... | ... |
| MAO-B Inhibitor + this compound | ... | ... |
| Glycine (Y µM) | ... | ... |
Logical Relationship Diagram:
References
- 1. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases 5-hydroxytryptamine and dopamine levels in rat brain--possible mechanisms of this compound antimyoclonic property in the p,p'-DDT-induced myoclonus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microionophoretic study with this compound, a glycine precursor, on mammalian central nervous system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
Strategies to minimize off-target effects of Milacemide in vivo
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to effectively use Milacemide in in vivo experiments while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a glycine prodrug.[1] It readily crosses the blood-brain barrier, where it is oxidized by monoamine oxidase B (MAO-B) to produce glycinamide, which is further converted to the neurotransmitter glycine.[1][2] The intended on-target effect is to increase glycine concentrations in the brain.[3] This mechanism is leveraged for its potential anticonvulsant and cognitive-enhancing properties.[3][4]
Q2: What are the principal off-target effects of this compound observed in vivo?
A2: The most significant off-target effect reported in both animal studies and human clinical trials is hepatotoxicity.[5][6] This is often characterized by elevated plasma transaminases (ALT and AST) and, in rodent models, can be associated with the accumulation of lipid droplets in hepatocytes.[5][7] Other observed effects include modulation of the GABA system in the substantia nigra and induction of catecholamine release.[1][4]
Q3: How can I distinguish between the effects of the parent this compound compound and its active metabolite, glycine?
A3: To isolate the effects of the parent compound, you can co-administer a selective MAO-B inhibitor, such as l-deprenyl (selegiline). This will prevent the metabolic conversion of this compound to glycine.[2][3] Comparing results from animals treated with this compound alone versus those pre-treated with an MAO-B inhibitor can help differentiate the pharmacological activities of the prodrug from its metabolite.[3]
Q4: What is a reasonable starting dose for in vivo rodent studies?
A4: The effective dose of this compound can vary significantly based on the experimental endpoint. For neuromodulatory effects, such as increasing GABA content in the rat substantia nigra, oral doses between 25 to 100 mg/kg have been shown to be effective.[4] For toxicity studies, higher doses of 250 to 500 mg/kg/day administered via continuous intravenous infusion have been used.[5] It is crucial to perform a dose-response study to identify the optimal dose for your specific research question while minimizing toxicity.
Q5: Are there specific biomarkers I should monitor to detect off-target effects?
A5: Yes, given the risk of hepatotoxicity, routine monitoring of plasma liver enzymes is highly recommended. Key biomarkers include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[5] Additionally, monitoring for changes in food intake, body weight, and general behavior can provide early indications of systemic toxicity.[5]
Troubleshooting Guides
Problem 1: Unexpected elevation in liver enzymes (ALT/AST) in treated animals.
| Possible Cause | Suggested Solution |
| Dose is too high. | The hepatotoxic effects of this compound are dose-dependent.[5] Reduce the administered dose and repeat the experiment with a lower concentration. Consider performing a full dose-response curve to establish the therapeutic window. |
| Method of administration. | Continuous infusion or bolus injections may lead to high plasma concentrations. If possible, switch to oral gavage (p.o.), which may provide a more favorable pharmacokinetic profile.[4] |
| Animal model sensitivity. | The specific strain or species of animal may have a higher sensitivity to drug-induced liver injury. Review literature for contraindications and consider using an alternative, less sensitive model if available. |
| Underlying liver condition. | Ensure that the animals used in the study are healthy and free from any pre-existing liver conditions. |
Problem 2: Lack of desired on-target (e.g., anticonvulsant) effect.
| Possible Cause | Suggested Solution |
| Insufficient dose. | The administered dose may be below the therapeutic threshold. Gradually increase the dose while carefully monitoring for the off-target effects described above. |
| Poor bioavailability. | The route of administration may not be optimal. If using oral administration, ensure proper formulation and consider alternative routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to increase systemic exposure. |
| Metabolism is blocked. | If co-administering other compounds, check for potential drug-drug interactions. For example, co-administration of an MAO-B inhibitor will prevent the conversion of this compound to its active metabolite, glycine, thereby blocking its primary on-target effect.[3] |
| Timing of measurement. | The peak effect of this compound may be time-dependent. In rats, effects on GABA levels were observed 2-4 hours post-administration.[4] Conduct a time-course study to identify the optimal window for assessing your experimental endpoint. |
Data Presentation
Table 1: Summary of Dose-Dependent Effects of this compound in Rodents
| Species | Dose | Route | Observed Effect | Citation |
| Rat | 25-100 mg/kg | p.o. | Dose-related increase in GABA content in the substantia nigra. | [4] |
| Rat | 500 mg/kg/day | i.v. (osmotic pump) | 3.1-fold increase in hepatocyte triglyceride levels; decreased cytochrome P450 content. | [5] |
| Rat | 250 & 500 mg/kg/day | i.v. (osmotic pump) | Decreased food consumption and weight gain. | [5] |
| Mouse | 5.7 mg/kg | p.o. | ED50 for inhibiting bicuculline-induced convulsions. | [8] |
| Mouse | >1000 mg/kg | Not specified | Alterations in behavior. | [8] |
Table 2: Key Parameters for Monitoring this compound-Induced Hepatotoxicity
| Parameter | Sample Type | Typical Observation in Toxicity | Rationale | Citation |
| ALT / AST Levels | Plasma / Serum | Significant elevation | Standard biomarkers for hepatocellular injury. | [5] |
| Triglycerides | Plasma & Hepatocytes | Increased levels in hepatocytes | Indicates lipid accumulation and steatosis. | [5] |
| Cytochrome P450 Content | Liver Homogenate | Decreased levels | Suggests impairment of xenobiotic metabolism. | [5] |
| Liver Histology | Liver Tissue | Lipid droplets, vacuoles, structural abnormalities | Direct microscopic evidence of cellular damage. | [5] |
Experimental Protocols
Protocol 1: In Vivo Hepatotoxicity Monitoring in Rodents
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model). House under standard conditions.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Sampling: Collect baseline blood samples (e.g., via tail vein) 24 hours before drug administration to establish individual baseline levels for liver enzymes.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the selected dose via the chosen route (e.g., oral gavage). Include a vehicle-only control group.
-
-
Post-Administration Monitoring:
-
Record body weight and food intake daily.
-
Observe animals for any clinical signs of distress or abnormal behavior.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 24, 48, and 72 hours post-dose). For chronic studies, weekly sampling is recommended.
-
Process blood to separate plasma or serum.
-
-
Biochemical Analysis:
-
Use standard enzymatic assay kits to measure plasma/serum concentrations of ALT and AST.
-
-
Terminal Procedure (Optional):
-
At the end of the study, euthanize animals and perform a necropsy.
-
Collect the liver and weigh it.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze another portion for biochemical assays (e.g., triglyceride content, cytochrome P450 activity).[5]
-
Protocol 2: Conceptual Workflow for Quantifying Brain Glycine Levels
-
Objective: To measure the change in brain glycine concentration following this compound administration.
-
Methodology: While technically demanding, in vivo magnetic resonance spectroscopy (MRS) is a non-invasive method to quantify brain metabolites.[9][10] Alternatively, a terminal procedure with mass spectrometry analysis of brain tissue can be used.
-
In Vivo MRS Workflow:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame compatible with the MRS scanner.
-
Baseline Scan: Acquire a baseline ¹H-MRS scan from the brain region of interest (e.g., cortex, hippocampus) to determine basal glycine levels. Normal glycine concentration in the brain is approximately 0.5-1.1 mM.[10][11]
-
Drug Administration: Administer this compound (e.g., via i.p. injection) while the animal remains under anesthesia.
-
Post-Dose Scans: Acquire subsequent MRS scans at various time points (e.g., 30, 60, 90, 120 minutes) to track the dynamic changes in the glycine peak (typically at 3.55 ppm).[10]
-
Data Analysis: Use software like LCModel to analyze the spectra and quantify the glycine concentration relative to a stable internal reference like total creatine (assumed to be 8 mM).[10]
-
-
Terminal Workflow (Mass Spectrometry):
-
Administer this compound or vehicle to cohorts of animals.
-
At designated time points, euthanize the animals and rapidly dissect the brain region of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the tissue and perform a metabolite extraction.
-
Analyze the extract using LC-MS/MS or a similar sensitive method to quantify absolute glycine concentration, comparing treated groups to controls.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound highlighting on-target and off-target effects.
Caption: Workflow for an in vivo this compound study with integrated off-target monitoring.
Caption: Decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of the neurotransmitter glycine from the anticonvulsant this compound is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a glycinamide derivative, on the rat brain gamma-aminobutyric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observation of hepatotoxic effects of 2-n-pentylaminoacetamide (this compound) in rat liver by a combined in vivo/in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Anticonvulsant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Glycine in Healthy and Tumorous Brain by Triple Refocusing MRS at 3T In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of glycine in the human brain in vivo by 1H-MRS at 3T: Application in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of glycine in gray and white matter in the human brain in vivo by 1H MRS at 7.0 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Milacemide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the blood-brain barrier (BBB) penetration of Milacemide derivatives. It includes troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and data presentation to facilitate the design and execution of studies aimed at optimizing central nervous system (CNS) drug delivery.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working to improve the BBB penetration of small molecules like this compound derivatives.
Q1: What are the primary physicochemical properties of a this compound derivative that I should focus on to improve its BBB penetration?
A1: To enhance BBB penetration, focus on optimizing the following properties:
-
Lipophilicity: A logarithmic partition coefficient (logP) between 1.5 and 2.5 is often considered ideal for passive diffusion across the BBB.[1] Highly lipophilic compounds may have increased non-specific binding to plasma proteins, reducing the free fraction available to cross the BBB.[2]
-
Molecular Weight: Generally, a molecular weight below 400-500 Daltons is preferred for better BBB penetration.[3]
-
Hydrogen Bonding: Minimizing the number of hydrogen bond donors and acceptors can improve permeability. Aim for less than 5 hydrogen bond donors and less than 10 acceptors.[1]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration.
Q2: My this compound derivative shows good in vitro permeability but poor in vivo brain uptake. What could be the issue?
A2: This discrepancy is often due to one or more of the following factors:
-
Active Efflux: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the drug out of the brain endothelial cells back into the bloodstream.
-
Plasma Protein Binding: High binding to plasma proteins reduces the concentration of the free, unbound drug that is available to cross the BBB.
-
Rapid Metabolism: The compound may be quickly metabolized in the liver or blood, leading to lower systemic concentrations and, consequently, reduced brain exposure.
Q3: What is a prodrug approach, and how can it be applied to this compound derivatives?
A3: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. For CNS drugs, a common strategy is to increase the lipophilicity of a polar parent drug to enhance its BBB penetration.[4][5] For a this compound derivative, which is a glycine analog, a prodrug could be designed by masking polar functional groups with lipophilic moieties. Once the prodrug crosses the BBB, it should be efficiently converted back to the active parent drug within the brain.[6]
Q4: How do I choose between an in vitro BBB model and an in vivo study for assessing the BBB penetration of my compounds?
A4: The choice depends on the stage of your research and the specific questions you are asking:
-
In Vitro Models (e.g., PAMPA, cell-based co-culture): These are excellent for high-throughput screening of a large number of compounds in the early stages of drug discovery. They provide a rapid and cost-effective way to assess passive permeability and identify potential efflux transporter substrates.
-
In Vivo Studies (e.g., microdialysis, brain homogenate analysis): These are considered the gold standard for determining the actual brain concentration of a drug.[7] They are more complex and resource-intensive but provide a more accurate representation of BBB penetration by accounting for all physiological factors, including plasma protein binding, metabolism, and active transport.
Q5: Are there specific transporters at the BBB that could be targeted for this compound derivatives?
A5: Given that this compound is a glycine prodrug, transporters for large neutral amino acids are of particular interest. The L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) is highly expressed at the BBB and is responsible for the transport of essential amino acids and some drugs, like L-DOPA, into the brain.[8][9][10] Designing this compound derivatives that are recognized as substrates for LAT1 could be a viable strategy to enhance their brain uptake via carrier-mediated transport.[11]
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during key experiments for assessing BBB penetration.
Troubleshooting the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | - Inconsistent lipid membrane application.- Pipetting errors.- Evaporation from wells during incubation. | - Ensure a consistent volume of lipid solution is applied to each well.[12]- Use calibrated pipettes and consistent technique.- Place the plate in a sealed container with wet paper towels during incubation to maintain humidity.[12][13] |
| Low permeability of control compounds | - Lipid membrane is too thick or has crystallized.- Incorrect buffer pH.- Inaccurate concentration of control compounds. | - Ensure the lipid is fully dissolved in the organic solvent.[14]- Verify the pH of the donor and acceptor buffers.- Prepare fresh control solutions and verify their concentrations. |
| High permeability of negative control (Lucifer Yellow) | - Incomplete or disrupted lipid membrane. | - Check the integrity of the lipid membrane before adding the test compounds.- Ensure no air bubbles are trapped under the filter membrane. |
| Compound insolubility in donor buffer | - Compound has low aqueous solubility.- Use of a high concentration of DMSO. | - If the compound is insoluble in PBS with 5% DMSO, centrifuge the solution and use the supernatant.- Avoid using DMSO concentrations higher than recommended, as it can affect the membrane integrity. |
Troubleshooting In Vitro Co-Culture BBB Models
| Problem | Possible Cause(s) | Solution(s) |
| Low Transendothelial Electrical Resistance (TEER) values | - Incomplete formation of tight junctions.- Cell monolayer is not confluent.- Contamination of the cell culture. | - Allow sufficient time for the co-culture to establish tight junctions (typically 5-8 days).- Ensure proper seeding density of endothelial cells and astrocytes.- Regularly check for signs of contamination. |
| High permeability to paracellular markers (e.g., FITC-dextran) | - Leaky tight junctions.- Cell death or detachment. | - Optimize co-culture conditions to enhance tight junction protein expression.- Handle the Transwell inserts gently to avoid disrupting the cell monolayer. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent seeding density.- Variability in the quality of primary cells. | - Use cells within a consistent and low passage number range.- Standardize the cell seeding protocol.- If using primary cells, establish a robust isolation and characterization protocol. |
Troubleshooting In Vivo Microdialysis
| Problem | Possible Cause(s) | Solution(s) |
| Low or no recovery of the analyte | - Incorrect probe placement.- Clogged probe membrane.- Adsorption of the compound to the tubing. | - Verify the stereotaxic coordinates for probe implantation.- Ensure the probe is properly perfused and free of air bubbles before implantation.- Use tubing with low adsorption properties and minimize its length. |
| High variability in analyte concentration between animals | - Differences in probe placement.- Individual differences in animal physiology.- Stress-induced changes in BBB permeability. | - Ensure consistent and accurate probe implantation.- Use a sufficient number of animals to account for biological variability.- Allow animals to acclimate to the experimental setup to minimize stress. |
| Probe damage during implantation | - Incorrect surgical technique.- Fragile probe membrane. | - Practice the surgical implantation technique to ensure proficiency.- Handle the microdialysis probe with care, especially the membrane tip. |
| Fluid loss or gain from the probe | - Imbalance between the push and pull pump flow rates (for push-pull systems). | - Carefully calibrate and match the flow rates of the infusion and withdrawal pumps. |
Section 3: Data Presentation
Quantitative data on the BBB penetration of CNS drugs is crucial for comparing the efficacy of different derivatives. While specific data for this compound derivatives are not widely available in the public domain, the following tables provide examples of how to structure such data using known CNS drugs and amino acid analogs.
Table 1: In Vitro Permeability of Selected CNS Drugs in PAMPA-BBB Assay
| Compound | Molecular Weight (Da) | logP | Apparent Permeability (Pe) (10-6 cm/s) | Predicted BBB Penetration |
| High Permeability Control | ||||
| Donepezil | 379.49 | 4.0 | 15.2 ± 1.5 | High |
| Low Permeability Control | ||||
| Quercetin | 302.24 | 1.5 | 0.8 ± 0.2 | Low |
| Amino Acid Analog Example | ||||
| L-DOPA | 197.19 | -2.9 | 1.2 ± 0.3 | Low (but actively transported) |
| Example CNS Drugs | ||||
| Diazepam | 284.7 | 2.8 | 18.5 ± 2.1 | High |
| Morphine | 285.3 | 0.8 | 1.5 ± 0.4 | Low |
Data is illustrative and compiled from various sources for demonstration purposes.
Table 2: In Vivo Brain-to-Plasma Concentration Ratios of Selected CNS Drugs
| Compound | Unbound Brain-to-Plasma Ratio (Kp,uu) | Efflux Ratio (ER) | Primary BBB Transport Mechanism |
| Carbamazepine | 1.1 | < 2 | Passive Diffusion |
| Gabapentin | 0.8 | < 2 | Carrier-Mediated (LAT1) |
| Loperamide | 0.02 | > 50 | P-gp Efflux |
| Risperidone | 0.3 | > 10 | P-gp Efflux |
Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma. An ER > 2 suggests active efflux.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used to assess BBB penetration.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound derivatives across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Porcine brain lipid (PBL) in dodecane solution (20 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and controls (e.g., high and low permeability standards)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for analysis
Procedure:
-
Prepare Solutions:
-
Dissolve test compounds and controls in DMSO to create 10 mM stock solutions.
-
Prepare the donor solutions by diluting the stock solutions in PBS to a final concentration of 100 µM (with a final DMSO concentration of 1%).
-
-
Coat the Donor Plate:
-
Add 5 µL of the PBL/dodecane solution to each well of the donor filter plate, ensuring the entire membrane surface is coated.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
-
Assemble the PAMPA Sandwich:
-
Add 200 µL of the donor solution (test compounds and controls) to each well of the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = C x ln(1 - [drug]acceptor / [drug]equilibrium) where C is a constant related to the well volume and membrane area, and [drug]equilibrium is the theoretical concentration if the donor and acceptor solutions were mixed.
-
Protocol 2: In Vitro Co-Culture BBB Model
Objective: To evaluate the permeability of this compound derivatives across a cell-based model that mimics the in vivo BBB, including the potential for active transport and efflux.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Brain microvascular endothelial cells (BMECs)
-
Astrocytes
-
Appropriate cell culture media and supplements
-
Transendothelial Electrical Resistance (TEER) meter
-
Fluorescently labeled markers (e.g., FITC-dextran)
-
Test compounds
Procedure:
-
Cell Seeding:
-
Coat the underside of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed astrocytes on the underside of the inverted Transwell insert. Allow them to adhere.
-
Turn the insert upright and place it in a well of a multi-well plate containing astrocyte culture medium.
-
Seed BMECs on the top side of the Transwell membrane.
-
-
Co-Culture:
-
Culture the cells together for 5-8 days to allow for the formation of a tight monolayer and the development of barrier properties.
-
-
Barrier Integrity Assessment:
-
Measure the TEER daily. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a tight endothelial monolayer.
-
Perform a permeability assay with a paracellular marker like FITC-dextran to confirm low passive leakage.
-
-
Permeability Assay:
-
Replace the medium in the apical (upper) chamber with a medium containing the test compound at a known concentration.
-
At various time points, take samples from the basolateral (lower) chamber.
-
Determine the concentration of the compound in the basolateral samples using a suitable analytical method.
-
-
Efflux Ratio Determination (Optional):
-
To assess active efflux, perform the permeability assay in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
The efflux ratio (ER) is calculated as the ratio of the B-to-A permeability to the A-to-B permeability. An ER significantly greater than 1 suggests the involvement of active efflux.
-
Protocol 3: In Vivo Microdialysis in Rodents
Objective: To measure the unbound concentration of a this compound derivative in the brain extracellular fluid of a freely moving animal over time.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Anesthesia and surgical tools
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
LC-MS/MS for sample analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus). Secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least one hour.
-
Administer the this compound derivative to the animal (e.g., via intravenous or intraperitoneal injection).
-
Collect the dialysate samples at regular intervals using a refrigerated fraction collector.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the dialysate samples using a highly sensitive method like LC-MS/MS.
-
-
Data Analysis:
-
Correct the measured dialysate concentrations for the in vivo recovery of the probe to determine the actual unbound concentration in the brain extracellular fluid.
-
Plot the unbound brain concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC).
-
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes relevant to enhancing the BBB penetration of this compound derivatives.
Caption: Overview of Drug Transport Mechanisms Across the Blood-Brain Barrier.
Caption: A typical experimental workflow for developing CNS drug candidates.
Caption: Simplified schematic of the LAT1 transporter and its role in amino acid transport and signaling at the BBB.
References
- 1. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slc7a5 regulation of neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood-brain barrier permeability analysis of plant ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain [frontiersin.org]
- 14. Alzheimer's disease brain endothelial-like cells reveal differential drug transporter expression and modulation by potentially therapeutic focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Milacemide Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the complexities associated with the rapid metabolism of Milacemide in pharmacokinetic studies.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Question: Why am I observing significantly lower than expected plasma concentrations of this compound in my in vivo study?
Answer: The rapid metabolism of this compound, primarily in the central nervous system (CNS) by Monoamine Oxidase B (MAO-B), is the most likely cause.[1][2][3][4] this compound is a prodrug that is quickly converted to its active metabolite, glycinamide, and subsequently to glycine.[3][5][6][7][8] This conversion can be so efficient that systemic levels of the parent drug are minimal. Consider the following troubleshooting steps:
-
Co-administration with an MAO-B Inhibitor: Pre-treatment with a specific MAO-B inhibitor, such as selegiline (L-deprenyl), has been shown to prevent the metabolism of this compound, leading to increased accumulation of the parent drug in the cerebrospinal fluid (CSF).[4][7]
-
Focus on CNS Concentrations: Since the primary site of metabolism and action is the CNS, measuring this compound concentrations in the CSF will likely provide more meaningful data than plasma concentrations alone.[4]
-
Shorten Sampling Intervals: Due to its rapid metabolism, very early and frequent blood or CSF sampling time points are crucial to capture the absorption and initial distribution phase of this compound before it is extensively metabolized.
Question: How can I differentiate the pharmacological effects of this compound from its primary metabolite, glycine?
Answer: This is a key challenge in studying this compound. The following strategies can help dissect the individual contributions:
-
Use of MAO-B Inhibitors: By blocking the conversion of this compound to glycinamide and glycine with an MAO-B inhibitor, you can isolate and study the pharmacological effects of the parent drug.[7] Any observed effects in the presence of the inhibitor can be more confidently attributed to this compound itself.
-
Direct Administration of Metabolites: Conduct parallel experiments where glycinamide or glycine are administered directly to compare their pharmacological effects with those observed after this compound administration.
-
In Vitro Studies: Utilize in vitro models, such as primary neuronal cultures or brain slices, to study the direct effects of this compound and its metabolites on cellular signaling pathways in a controlled environment.
Question: My in vitro metabolic stability assay using liver microsomes shows slow metabolism of this compound, which contradicts in vivo data. What could be the reason?
Answer: While liver microsomes are a standard tool for assessing metabolic stability, they may not be the most appropriate model for this compound.[9][10][11] The primary enzyme responsible for this compound metabolism is MAO-B, which is highly expressed in the brain but may have lower activity in liver microsomes compared to the in vivo CNS environment.[1][4]
-
Utilize Brain Homogenates or Mitochondria: For a more accurate in vitro assessment of this compound's metabolic stability, consider using brain tissue homogenates or isolated brain mitochondria, which will have higher concentrations of MAO-B.
-
Consider Advanced In Vitro Models: More complex models like 3D cell cultures or organ-on-a-chip systems that better mimic the physiological environment of the brain could provide more predictive data.[12][13]
Frequently Asked Questions (FAQs)
What is the primary metabolic pathway of this compound?
This compound is metabolized by Monoamine Oxidase B (MAO-B) to glycinamide.[2][5] Glycinamide is then further metabolized to the amino acid glycine.[3]
What are the key enzymes involved in this compound metabolism?
The key enzyme is Monoamine Oxidase B (MAO-B).[1][2]
What is the clinical significance of this compound's rapid metabolism?
As a prodrug for glycine, the rapid conversion is essential for its proposed mechanism of action, which involves increasing glycine levels in the brain.[3][6][7] However, this rapid metabolism also presents challenges for maintaining therapeutic concentrations of the parent drug if it has independent pharmacological activity.
Are there any known drug-drug interactions with this compound?
Yes, co-administration with MAO-B inhibitors will significantly alter the pharmacokinetics of this compound by preventing its metabolism.[4][7] This can lead to higher and more sustained levels of the parent drug.
Data Presentation
Table 1: Summary of In Vitro Kinetic Parameters for this compound Metabolism
| Parameter | Value | Enzyme Source | Reference |
| Apparent Km | 49 ± 4.7 µM | Rat Liver Mitochondria (MAO-B) | [2] |
| Vmax | 1.1 ± 0.2 nmol/min/mg | Rat Liver Mitochondria (MAO-B) | [2] |
| Ki (vs. MAO-A) | 115 ± 35 µM | Rat Liver Mitochondria | [2] |
| Ki (vs. MAO-B) | 331 ± 185 µM | Rat Liver Mitochondria | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Brain Homogenate
-
Preparation of Brain Homogenate:
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the brain with ice-cold saline to remove blood.
-
Dissect the brain and homogenize in 4 volumes of ice-cold potassium phosphate buffer (0.1 M, pH 7.4).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
Prepare incubation mixtures in microcentrifuge tubes containing:
-
Rat brain S9 fraction (final protein concentration of 1 mg/mL)
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride)
-
This compound (at various concentrations, e.g., 1-100 µM)
-
Potassium phosphate buffer (0.1 M, pH 7.4) to a final volume of 500 µL.
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and its metabolite, glycinamide, using a validated LC-MS/MS method.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats with MAO-B Inhibition
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats.
-
Divide animals into two groups:
-
Group 1 (Control): Administer vehicle (e.g., saline) intraperitoneally (IP).
-
Group 2 (MAO-B Inhibition): Administer selegiline (2 mg/kg, IP) 30 minutes prior to this compound administration.[4]
-
-
Administer this compound (e.g., 100 mg/kg) orally or via IP injection to all animals.[8]
-
-
Sample Collection:
-
Collect blood samples (approximately 100 µL) via tail vein or saphenous vein at pre-dose and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
If CSF sampling is performed, collect samples at pre-dose and at selected time points post-dose from anesthetized animals via the cisterna magna.
-
Process blood to obtain plasma and store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma and CSF samples for this compound and glycinamide concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound and glycinamide in both groups using non-compartmental analysis.
-
Compare the pharmacokinetic profiles between the control and selegiline-treated groups to assess the impact of MAO-B inhibition on this compound's disposition.
-
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. The novel neuropsychotropic agent this compound is a specific enzyme-activated inhibitor of brain monoamine oxidase B [pubmed.ncbi.nlm.nih.gov]
- 2. The interactions of this compound with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiepileptic drug pharmacokinetics and neuropharmacokinetics in individual rats by repetitive withdrawal of blood and cerebrospinal fluid: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound metabolism in rat liver and brain slices by solids NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. bioivt.com [bioivt.com]
- 12. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects [mdpi.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Milacemide and Glycine Site Agonists on NMDA Receptor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Milacemide and direct-acting glycine site agonists on N-methyl-D-aspartate (NMDA) receptors. The content is based on available experimental data to objectively evaluate their performance and mechanisms of action.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist to its glycine binding site for activation. Modulation of this glycine site presents a therapeutic target for various neurological and psychiatric disorders. This has led to the development of two main strategies: the use of direct-acting agonists for the glycine site and the administration of prodrugs that increase the synaptic concentration of the endogenous co-agonist, glycine.
This compound is a notable example of the prodrug approach. It is metabolized in the brain to glycine, thereby enhancing the availability of the natural co-agonist at the NMDA receptor.[1][2] In contrast, compounds like D-serine and D-cycloserine are direct-acting agonists that bind to and activate the glycine site of the NMDA receptor.
Mechanism of Action and Signaling Pathway
The binding of a co-agonist to the glycine site on the GluN1 subunit of the NMDA receptor, in conjunction with glutamate binding to the GluN2 subunit, induces a conformational change in the receptor. This change leads to the opening of the ion channel, allowing for the influx of Ca2+ and Na+ ions and the efflux of K+ ions. The resulting depolarization and intracellular calcium signaling cascade are fundamental to synaptic plasticity, learning, and memory.
Quantitative Comparison of Efficacy and Binding Affinity
The efficacy of these compounds can be assessed by their ability to potentiate NMDA receptor-mediated currents (EC50) and their binding affinity to the glycine site (Ki or KD).
| Compound | Type | Binding Affinity (Ki/KD) | Efficacy (EC50) / Potency | Notes |
| This compound | Glycine Prodrug | Not applicable (does not directly bind with high affinity) | Dependent on conversion to glycine. | Efficacy is indirect and relies on the rate of metabolism to glycine and local glycine concentrations. |
| Glycine | Endogenous Agonist | ~40 nM (true affinity constant)[3] | Submicromolar to low micromolar range.[4] | The primary endogenous co-agonist at the NMDA receptor glycine site. |
| D-Serine | Endogenous Agonist | Potent endogenous agonist, considered more potent than glycine in some studies.[5] | Generally more potent than glycine. | Also an important endogenous co-agonist with a distribution that closely matches NMDA receptors.[5] |
| D-Cycloserine | Partial/Full Agonist | 2.33 µM[3] | Partial agonist at most NMDA receptor subtypes, but can act as a "super-agonist" at GluN2C-containing receptors. | Efficacy is dependent on the specific NMDA receptor subunit composition.[6] |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
Objective: To determine the binding affinity of glycine site agonists for the NMDA receptor.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rodent brain tissue (e.g., hippocampus or cortex). The tissue is homogenized in a buffered sucrose solution and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519).
-
Competition Assay: To determine the Ki of a test compound (e.g., D-serine, D-cycloserine), the binding assay is performed in the presence of increasing concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Electrophysiological Recording for Assessing Efficacy (EC50)
Objective: To measure the potentiation of NMDA receptor-mediated currents by glycine site agonists.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., hippocampal or cortical) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Whole-Cell Patch-Clamp Recording: A neuron is visualized under a microscope, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow for whole-cell recording of synaptic currents.
-
Isolation of NMDA Receptor Currents: AMPA receptor-mediated currents are blocked using an antagonist (e.g., CNQX). NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of a low concentration of glutamate and varying concentrations of the glycine site agonist being tested. Recordings are typically performed at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.
-
Data Acquisition and Analysis: The amplitude of the evoked NMDA receptor-mediated EPSCs is measured at each concentration of the agonist. A dose-response curve is constructed by plotting the normalized current amplitude against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal function.
Discussion and Conclusion
The primary distinction between this compound and direct-acting glycine site agonists lies in their mode of action. This compound's efficacy is contingent upon its metabolic conversion to glycine, making its effects indirect and dependent on the activity of monoamine oxidase B (MAO-B). This results in a slower onset and potentially more diffuse increase in glycine levels compared to the direct and rapid action of exogenously applied agonists.
Direct agonists like D-serine and D-cycloserine offer more precise pharmacological control in experimental settings. However, their in vivo effects can be complex. For instance, D-cycloserine exhibits subunit-dependent efficacy, acting as a partial agonist at some NMDA receptor subtypes while being a full or even "super-agonist" at others.[6] This highlights the importance of considering the specific NMDA receptor composition in the brain region of interest.
While this compound presents a strategy to augment the endogenous co-agonist pool, its clinical and experimental utility is influenced by factors affecting its metabolism. Direct-acting agonists, on the other hand, provide a more direct means to modulate NMDA receptor function, though their therapeutic window and potential for off-target effects require careful consideration.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. researchgate.net [researchgate.net]
- 3. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Milacemide in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Milacemide and other relevant compounds in various neuronal cell line models. While direct quantitative in vitro neuroprotection data for this compound is limited in publicly available literature, this guide extrapolates its potential efficacy based on its well-established dual mechanism of action: modulation of the N-methyl-D-aspartate (NMDA) receptor via its conversion to glycine and inhibition of monoamine oxidase-B (MAO-B).
This compound: A Dual-Action Neuroprotective Candidate
This compound (2-n-pentylaminoacetamide) is a glycine prodrug that readily crosses the blood-brain barrier.[1] Its neuroprotective potential stems from two primary biological activities:
-
NMDA Receptor Modulation: In the brain, this compound is metabolized by MAO-B to glycine.[2] Glycine is an essential co-agonist at the glycine binding site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3] Adequate activation of the NMDA receptor is crucial for neuronal survival.[4] By increasing glycine levels, this compound is hypothesized to enhance physiological NMDA receptor activity, thereby promoting neuronal resilience.
-
MAO-B Inhibition: this compound and its metabolites also act as inhibitors of MAO-B.[5] MAO-B is an enzyme involved in the degradation of neurotransmitters, such as dopamine. Its activity can also contribute to oxidative stress through the generation of reactive oxygen species (ROS).[3] Inhibition of MAO-B can therefore be neuroprotective by reducing oxidative damage and preserving dopamine levels.[6]
Comparative Analysis of Neuroprotective Agents
To contextualize the potential neuroprotective effects of this compound, this section presents data from studies on compounds with similar mechanisms of action: NMDA receptor co-agonists (Glycine, D-Serine) and MAO-B inhibitors (Selegiline, Rasagiline).
Comparison of NMDA Receptor Co-agonists
| Compound | Neuronal Cell Line/Culture | Neurotoxic Insult | Concentration | Key Findings |
| Glycine | Organotypic hippocampal slice cultures | High concentrations of glycine itself can be neurotoxic | >1 mM | High concentrations of glycine can induce neurotoxicity by activating NMDA receptors.[7][8] |
| D-Serine | Rat cerebrocortical slices | NMDA, Oxygen-glucose deprivation | Not specified | Endogenous D-serine is implicated in NMDA receptor-mediated neuronal damage.[9] |
| D-Serine | Mouse model | Anti-NMDAR antibodies | Not specified | D-serine treatment ameliorated impaired synaptic plasticity.[10] |
Note: The role of glycine site agonists in neuroprotection is complex. While they are necessary for NMDA receptor function, excessive activation can lead to excitotoxicity.
Comparison of MAO-B Inhibitors
| Compound | Neuronal Cell Line/Culture | Neurotoxic Insult | Concentration | Key Findings |
| Selegiline | Rat neural stem cells | Hydrogen peroxide (H2O2) | 20 µM | Increased cell viability to ~64% compared to ~30% in the H2O2-only group.[6] |
| Rasagiline | SH-SY5Y cells | 6-hydroxydopamine (6-OHDA) | Not specified | Showed neuroprotective and antioxidant activity.[11] |
| Novel Indole-based MAO-B inhibitors | PC12 cells | 6-hydroxydopamine (6-OHDA), Rotenone | Not specified | Partially reversed cell death induced by the neurotoxins.[3] |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
References
- 1. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microionophoretic study with this compound, a glycine precursor, on mammalian central nervous system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress [mdpi.com]
- 4. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of tranexamic acid against hydrogen peroxide-induced cytotoxicity on human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seattleneurosciences.com [seattleneurosciences.com]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Milacemide and its Primary Metabolite Glycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo pharmacological effects of milacemide and its primary active metabolite, glycine. This compound, a glycine prodrug, has been investigated for various neurological conditions, and its effects are often attributed to the subsequent increase in brain glycine levels. However, evidence also points to glycine-independent actions of the parent molecule. This document aims to dissect these effects by presenting quantitative data from preclinical studies, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for research and drug development purposes.
Overview of this compound and Glycine
This compound (2-n-pentylaminoacetamide) is a lipophilic compound that readily crosses the blood-brain barrier. In the central nervous system, it is metabolized by monoamine oxidase B (MAO-B) to glycinamide, which is then converted to glycine.[1] Glycine is a unique neurotransmitter with dual functions. It is a major inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors.[2] Concurrently, it acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, learning, and memory.[3] This dual role of glycine complicates the interpretation of this compound's in vivo effects, which can be a composite of the actions of both the parent drug and its metabolite.
Metabolic Conversion of this compound to Glycine
The metabolic pathway from this compound to glycine is a critical determinant of its pharmacological activity. The conversion is initiated by MAO-B, and inhibition of this enzyme has been shown to block many of the downstream effects of this compound.[3][4]
Comparative In Vivo Effects
Anticonvulsant Activity
This compound has demonstrated anticonvulsant properties in various animal models. Its efficacy is particularly notable against seizures induced by the GABAA receptor antagonist bicuculline.[5] While this effect is partly attributed to increased glycine levels, some studies suggest a glycine-independent mechanism, as this compound exhibits direct depressant effects on neuronal firing.[2] Glycine itself has shown dose-dependent pro- and anticonvulsive effects in immature rat hippocampus, with higher concentrations being anticonvulsant.[1] However, in other models, glycine alone did not show significant anticonvulsant activity but potentiated the effects of other anticonvulsant drugs like diazepam and phenobarbital.[5][6]
| Compound | Animal Model | Seizure Induction Agent | Route of Administration | ED50 / Effective Dose | Reference |
| This compound | Mouse | Bicuculline | Oral | 5.7 mg/kg | [5] |
| This compound | Rat | Hyperbaric Oxygen (4.5 atm) | Intraperitoneal | 500 mg/kg (significantly increased seizure threshold) | [4] |
| Glycine | Rat (immature) | Spontaneous epileptiform activity | Bath application | 100 µM (anticonvulsant) | [1] |
| Glycine | Rat | Pentylenetetrazol | Oral | 30-40 mM/kg (no intrinsic anticonvulsant effect) | [6] |
Anxiolytic and Anxiogenic Effects
The effects of this compound and glycine on anxiety are complex and appear to be dose-dependent. While some studies on NMDA receptor modulators suggest anxiolytic potential for glycine site agonists,[7] direct administration of glycine has been shown to have anxiogenic effects in the elevated plus-maze at higher doses.[8] There is limited specific data on the anxiolytic or anxiogenic properties of this compound itself in standard anxiety models.
| Compound | Animal Model | Test | Route of Administration | Dose | Effect | Reference |
| Glycine | Mouse | Elevated Plus Maze | Intraperitoneal | 250 mg/kg | No significant effect | [8] |
| Glycine | Mouse | Elevated Plus Maze | Intraperitoneal | 750 mg/kg | Anxiogenic (decreased time in open arms) | [8] |
| Glycine | Mouse | Elevated Plus Maze | Intraperitoneal | 1250 mg/kg | Anxiogenic (decreased time in open arms) | [8] |
Cognitive Enhancement
Both this compound and glycine have been investigated for their potential to enhance cognitive function, primarily through the modulation of the NMDA receptor. This compound has been shown to improve performance in learning and memory tasks, an effect that is blocked by MAO-B inhibitors, suggesting a reliance on its conversion to glycine.[3][9] Glycine itself has been reported to improve memory and attention in both young and middle-aged adults.[10]
| Compound | Animal Model/Subject | Test | Route of Administration | Dose | Effect | Reference |
| This compound | Rat | Passive Avoidance Task | - | - | Enhanced performance | [3] |
| This compound | Mouse | Spontaneous Alternation (reversal of amnesia) | - | - | Enhanced performance | [3] |
| Glycine | Human (young and middle-aged adults) | Memory and Attention Tests | Sublingual | 100 mg (as Bioglycin) | Improved memory retrieval and sustained attention | [10] |
| Glycine | Rat | Novel Object Recognition | - | 40 and 160 mg/kg | Improved object discrimination | [11] |
Glycine-Independent Effects of this compound
Several lines of evidence suggest that this compound possesses pharmacological activity that is not mediated by its conversion to glycine.
-
Direct Neuronal Depression: Microionophoretic application of this compound directly depresses neuronal firing, an effect that persists even when glycine receptors are blocked with strychnine or when this compound's metabolism to glycine is inhibited.[2] This suggests a direct membrane-stabilizing or channel-blocking effect.
-
Modulation of GABAergic System: this compound has been shown to increase GABA content in the substantia nigra of rats, potentially by enhancing the activity of glutamate decarboxylase, the enzyme responsible for GABA synthesis.[2] This effect on the primary inhibitory neurotransmitter system in the brain could contribute to its anticonvulsant properties.
-
Effects on Catecholamine Secretion: In isolated adrenal chromaffin cells, this compound induces catecholamine release. This effect is only partially inhibited by MAO-B inhibitors, indicating that both this compound itself and its metabolites contribute to this action.[11]
Signaling Pathways
Glycine at the NMDA Receptor
As a co-agonist, glycine binding to the GluN1 subunit of the NMDA receptor is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit. This leads to an influx of Ca2+, which triggers downstream signaling cascades crucial for synaptic plasticity.
Glycine at the Inhibitory Glycine Receptor
In the brainstem and spinal cord, glycine acts on ionotropic glycine receptors, which are ligand-gated chloride channels. The influx of Cl- hyperpolarizes the neuron, making it less likely to fire an action potential.
Experimental Protocols
Bicuculline-Induced Seizure Model
This model is used to assess the anticonvulsant activity of a compound against seizures caused by the blockade of GABAA receptors.
References
- 1. Activation of glycine receptors modulates spontaneous epileptiform activity in the immature rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microionophoretic study with this compound, a glycine precursor, on mammalian central nervous system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of glycine: Studying memory and behavioral changes in mice. | Semantic Scholar [semanticscholar.org]
- 4. Anticonvulsant effects of the glycine/NMDA receptor ligands D-cycloserine and D-serine but not R-(+)-HA-966 in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine potentiates the anticonvulsant action of diazepam and phenobarbital in kindled amygdaloid seizures of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine potentiation of anticonvulsant drugs in pentylenetetrazol seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiating action of midazolam on GABA-mediated responses and its antagonism by Ro 14-7437 in the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Pro-cognitive and Neurochemical Profiles of Glycine Modulatory Site Agonists and Glycine Reuptake Inhibitors in the Rat: Potential Relevance to Cognitive Dysfunction and Its Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Milacemide and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two monoamine oxidase (MAO) inhibitors, Milacemide and Selegiline. While both drugs target MAO-B, their distinct metabolic pathways and pharmacological activities result in different adverse event profiles. This analysis is based on available data from clinical trials and post-marketing surveillance.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the reported side effects of this compound and Selegiline from various clinical studies. It is important to note that the data for each drug are derived from different clinical trials involving diverse patient populations and methodologies, precluding a direct head-to-head comparison of incidence rates.
| Side Effect Category | This compound | Selegiline |
| Hepatic | Significant elevations in liver enzymes leading to study withdrawal in some patients[1]. | Transient elevation of aspartate aminotransferase and alanine transaminase reported in up to 40% of patients[2]. |
| Neurological/Psychiatric | Generally reported as "well-tolerated" in an epilepsy study, but specific quantitative data is limited[3]. | Common: Dizziness, headache, insomnia, nausea[2].Serious: Hallucinations, extrapyramidal symptoms, dyskinesia, serotonin syndrome[2]. A meta-analysis found a higher risk of neuropsychiatric disorders compared to placebo (31.6% vs. 26.7%)[4]. |
| Cardiovascular | No significant cardiovascular side effects prominently reported in the reviewed studies. | Serious: Hypertensive crisis (especially with tyramine-rich foods), orthostatic hypotension, arrhythmias[2]. Higher incidence of hypertension and orthostatic hypotension in geriatric patients[2]. |
| Gastrointestinal | Specific gastrointestinal side effects are not well-documented in the available literature. | Common: Nausea, dry mouth, constipation[2]. |
| Other | Limited data available on other side effects. | Abrupt cessation can lead to discontinuation syndromes[2]. |
Experimental Protocols
The assessment of side effect profiles in clinical trials for neuropharmacological agents like this compound and Selegiline follows standardized protocols designed to ensure patient safety and data integrity. While specific protocols for every cited study are not publicly available, a general methodology can be outlined.
Monitoring and Reporting of Adverse Events:
Clinical trials for neuroactive drugs employ a rigorous system for monitoring and reporting adverse events (AEs). This typically involves:
-
Baseline Assessment: Before initiating treatment, a thorough baseline assessment is conducted, including a physical examination, vital signs, electrocardiogram (ECG), and comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis). This establishes a baseline for each participant.
-
Regular Monitoring: Participants are monitored at regular intervals throughout the trial. This includes systematic collection of data on any new or worsening symptoms through patient interviews, diaries, and standardized questionnaires. Vital signs and laboratory parameters are also re-assessed at specified time points.
-
Adverse Event Recording: All AEs, regardless of their perceived relationship to the study drug, are recorded on Case Report Forms (CRFs). The information captured includes the nature of the event, its onset and duration, severity (mild, moderate, severe), and the action taken (e.g., dose reduction, discontinuation of the drug).
-
Causality Assessment: The investigator assesses the relationship between the study drug and the adverse event, typically categorizing it as unrelated, possibly related, probably related, or definitely related.
-
Serious Adverse Event (SAE) Reporting: Any AE that is life-threatening, results in hospitalization, causes significant disability, or is a congenital anomaly is classified as a Serious Adverse Event (SAE). SAEs require expedited reporting to the study sponsor and regulatory authorities, often within 24 hours of the investigator becoming aware of the event.
Specific Protocol for Hepatotoxicity Monitoring:
Given the observed hepatotoxicity with this compound, a specific protocol for monitoring liver function is crucial in clinical trials of this and similar compounds. Such a protocol would typically include:
-
Frequent Liver Function Tests (LFTs): Regular monitoring of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin levels. The frequency of testing is higher during the initial phase of treatment and for drugs with a known risk of hepatotoxicity.
-
Stopping Rules: Pre-defined criteria for discontinuing the study drug based on the elevation of liver enzymes. For example, a trial might specify discontinuation if ALT levels exceed three times the upper limit of normal (ULN) and bilirubin levels are also elevated.
-
Follow-up of Abnormal LFTs: A clear plan for follow-up if abnormal LFTs are detected, including repeat testing, evaluation for other potential causes of liver injury (e.g., viral hepatitis, alcohol use), and continued monitoring until resolution.
Visualization of Metabolic Pathways
The differing side effect profiles of this compound and Selegiline can be partly understood by examining their metabolic pathways.
Caption: Metabolic pathways of this compound and Selegiline and their potential relation to adverse effects.
Summary of Key Differences in Side Effect Profiles
The primary differentiating factor in the side effect profiles of this compound and Selegiline is the nature of their most significant adverse reactions.
-
This compound's clinical development has been hampered by concerns of hepatotoxicity , with reports of significant elevations in liver enzymes[1]. This suggests a need for rigorous liver function monitoring in patients treated with this drug.
-
Selegiline , on the other hand, has a more extensive and well-documented profile of neuropsychiatric and cardiovascular side effects [2][4]. These are largely attributed to its amphetamine-like metabolites and its potentiation of dopamine and other monoamines. The risk of hypertensive crisis with tyramine-containing foods, a classic concern with MAO inhibitors, is also a notable, though less frequent, risk with Selegiline at higher doses[5].
References
- 1. This compound: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Double-blind study of this compound in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Therapeutic Window of Milacemide Versus Other NMDA Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. However, the development of NMDA receptor modulators has been challenging due to the narrow therapeutic window of many compounds.[3][4][5] Blocking the receptor's physiological activity while targeting its pathological overactivation can lead to significant adverse effects.[4] This guide provides a comparative assessment of the therapeutic window of milacemide, a glycine prodrug, against other classes of NMDA modulators, supported by available experimental data and methodologies.
Mechanism of Action: A Multi-Faceted Receptor
The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] This complex structure offers multiple sites for pharmacological modulation, leading to a diverse array of compounds with distinct mechanisms of action.
-
Glycine Site Modulators: These compounds act on the co-agonist binding site on the GluN1 subunit. This compound falls into this category as a prodrug for glycine.[6][7] Other examples include direct agonists like D-serine and partial agonists like D-cycloserine.[8]
-
Channel Blockers (Uncompetitive Antagonists): These agents, such as ketamine and memantine, bind within the ion channel pore when it is open, physically occluding the flow of ions.[4][9]
-
Competitive Antagonists: These molecules compete with glutamate for its binding site on the GluN2 subunit.
-
Allosteric Modulators: A newer class of drugs that bind to sites distinct from the agonist binding sites or the channel pore to either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) receptor function.[1][8]
Below is a diagram illustrating the different binding sites for various NMDA receptor modulators.
Binding sites of different classes of NMDA receptor modulators.
Comparative Data on Therapeutic Window
The therapeutic window is the range between the minimum effective concentration (MEC) for a desired therapeutic effect and the minimum toxic concentration (MTC), where adverse effects occur.[10][11] A wider therapeutic window is a desirable characteristic for any drug candidate. The following tables summarize the available data for this compound and other representative NMDA modulators.
Table 1: this compound - Clinical and Preclinical Data
| Parameter | Findings | Reference |
| Mechanism | Glycine prodrug, MAO-B inhibitor.[6][12] | [6][12] |
| Indication Studied | Alzheimer's disease, Epilepsy, Cognitive Enhancement.[7][13][14] | [7][13][14] |
| Effective Dose Range (Human) | 400-1200 mg/day.[7][15] | [7][15] |
| Adverse Effects Noted | Significant elevation in liver enzymes in some patients, leading to study withdrawal.[13] | [13] |
| Efficacy | Disappointing results in Alzheimer's disease trials.[7][13] Some potential efficacy in epilepsy, particularly in younger patients.[14] Showed improvement in vigilance in elderly subjects.[15] | [7][13][14][15] |
| Inferred Therapeutic Window | Narrow, due to limited efficacy at tolerated doses and the occurrence of significant side effects (hepatotoxicity) in some individuals. |
Table 2: Comparison with Other NMDA Modulators
| Compound Class | Example(s) | Mechanism | Therapeutic Indication(s) | Key Adverse Effects | Inferred Therapeutic Window |
| Glycine Prodrug | This compound | Glycine co-agonist site modulator.[6] | Epilepsy, Dementia (investigational).[7][14] | Hepatotoxicity.[13] | Narrow |
| Channel Blocker (High-affinity) | Ketamine, Esketamine | Uncompetitive channel blocker.[9] | Anesthesia, Treatment-resistant depression.[3][9] | Dissociative effects, abuse potential, altered consciousness.[3][9] | Narrow |
| Channel Blocker (Low-affinity) | Memantine | Low-affinity, fast off-rate uncompetitive channel blocker.[4] | Alzheimer's disease.[4] | Dizziness, restlessness (generally mild and dose-related).[4] | Wide |
| Glycine Site Partial Agonist | D-cycloserine | Partial agonist at the glycine co-agonist site.[8] | Investigational for schizophrenia, anxiety disorders. | Generally well-tolerated at low doses. | Moderate |
| Allosteric Modulator (PAM) | Neboglamine | Positive allosteric modulator of the glycine site.[16] | Investigational for schizophrenia, cocaine dependence.[16] | Data from ongoing clinical trials needed. | Investigational |
The concept of the therapeutic window is visualized in the diagram below.
Comparison of narrow versus wide therapeutic windows.
Experimental Protocols
The assessment of a drug's therapeutic window is a multi-stage process, beginning with preclinical models and culminating in human clinical trials. Below are generalized protocols representative of those used for NMDA modulators.
Preclinical Assessment of Efficacy and Toxicity
-
Objective: To determine the effective dose range and identify potential toxicities in animal models.
-
Methodology:
-
Efficacy Models:
-
Cognitive Enhancement: Morris water maze, passive avoidance tasks in rodents to assess learning and memory.[6]
-
Anticonvulsant Activity: Models such as pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizures.
-
Antidepressant Activity: Forced swim test, tail suspension test.
-
-
Toxicity Studies:
-
Acute Toxicity: Single ascending dose studies to determine the maximum tolerated dose (MTD) and LD50.
-
Chronic Toxicity: Repeated dose studies (e.g., 28-day or 90-day) to monitor for organ-specific toxicities through histopathology and clinical chemistry (e.g., liver enzyme measurements).[13]
-
-
Data Analysis: Dose-response curves are generated for both efficacy and toxicity to establish a preliminary therapeutic index (e.g., TD50/ED50).
-
Clinical Trial Protocol for Therapeutic Window Assessment (Phase I-III)
-
Objective: To establish the safety, tolerability, and efficacy of the drug in humans and define the therapeutic dose range.
-
Methodology (Example based on this compound trials for Alzheimer's Disease): [13]
-
Study Design: Double-blind, placebo-controlled, randomized clinical trial.[13]
-
Patient Population: Outpatients diagnosed with senile dementia of the Alzheimer type (SDAT).[13]
-
Intervention:
-
Phase I: Single and multiple ascending dose studies in healthy volunteers to assess safety, pharmacokinetics, and MTD.
-
Phase II/III: Administration of fixed doses (e.g., 1200 mg/day of this compound) versus placebo over a defined period (e.g., 1 month).[13]
-
-
Outcome Measures:
-
Data Analysis: Statistical comparison of efficacy and safety outcomes between the drug and placebo groups to determine if a clinically meaningful benefit is achieved at a well-tolerated dose.
-
The workflow for drug development and therapeutic window assessment is outlined below.
Drug development workflow for therapeutic window assessment.
Conclusion
The therapeutic window remains a critical hurdle in the development of NMDA receptor modulators. This compound, as a glycine prodrug, represents an early attempt to subtly modulate NMDA receptor function. However, clinical trial data suggests it possesses a narrow therapeutic window, with disappointing efficacy and safety concerns such as hepatotoxicity limiting its clinical utility.[7][13]
In contrast, the clinical success of memantine demonstrates that a nuanced approach to NMDA receptor antagonism can yield a wide therapeutic window.[4] By preferentially blocking pathological overactivation, memantine avoids the severe side effects that have plagued other, more potent antagonists like ketamine.[4] The future of NMDA receptor modulation may lie in the development of highly selective allosteric modulators or compounds with fine-tuned kinetics, offering the potential to widen the therapeutic window and unlock the full therapeutic potential of targeting this crucial receptor.
References
- 1. Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjraap.com]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eugenomic.com [eugenomic.com]
- 11. Therapeutic window – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. Effects of the glycine prodrug this compound (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Double-blind study of this compound in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute and subacute CNS effects of this compound in elderly people: double-blind, placebo-controlled quantitative EEG and psychometric investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neboglamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Detection of Milacemide
In the realm of bioanalysis, the accurate quantification of pharmaceutical compounds in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Milacemide, a glycine pro-drug, requires sensitive and reliable analytical methods for its detection. This guide provides a comprehensive cross-validation comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established principles of bioanalytical method validation to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their needs.
Experimental Protocols
The successful implementation of any analytical method hinges on a well-defined experimental protocol. Below are representative methodologies for the analysis of this compound using both HPLC and LC-MS/MS.
HPLC Method Protocol
A robust HPLC-UV method for the quantification of this compound in plasma would typically involve the following steps:
-
Sample Preparation: A protein precipitation extraction is a common and effective method for sample clean-up. To 100 µL of plasma, 300 µL of acetonitrile is added. The sample is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The resulting supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 210 nm.
-
Run Time: Approximately 10 minutes.
-
LC-MS/MS Method Protocol
For higher sensitivity and selectivity, an LC-MS/MS method is often the preferred choice. A typical protocol would be as follows:
-
Sample Preparation: Similar to the HPLC method, protein precipitation is a suitable extraction technique. To 100 µL of plasma, an internal standard (e.g., a stable isotope-labeled this compound) is added, followed by 300 µL of methanol. The sample is vortexed and centrifuged. The supernatant is then diluted with water before injection.
-
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column with smaller dimensions suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient would start at 5% B and increase to 95% B over a few minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard would be optimized. For this compound, a possible transition could be m/z 131.1 -> 74.1.
-
Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows would be optimized for maximum signal intensity.
-
Data Presentation: A Comparative Analysis
The performance of each method is evaluated based on key validation parameters as stipulated by regulatory guidelines such as those from the FDA and EMA.[1][2] The following table summarizes the expected performance characteristics for the HPLC and LC-MS/MS methods for this compound detection.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ~20 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Can be minimized with an internal standard |
| Throughput | Lower | Higher (with optimized methods) |
Mandatory Visualizations
To better illustrate the workflows and comparisons, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Logical comparison of HPLC and LC-MS/MS method attributes for this compound analysis.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the detection of this compound depends on the specific requirements of the study. HPLC-UV offers a cost-effective and robust method suitable for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for studies requiring low limits of quantification, such as in early pharmacokinetic studies or when dealing with complex biological matrices.[3][4] Cross-validation between these two methods is essential when data from different analytical runs or laboratories need to be compared, ensuring the consistency and reliability of the results.[5] Ultimately, a thorough validation process is critical for any bioanalytical method to ensure the data generated is accurate and reproducible.[6][7]
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. progress-lifesciences.nl [progress-lifesciences.nl]
- 7. ema.europa.eu [ema.europa.eu]
Benchmarking Milacemide: A Comparative Analysis of Anticonvulsant Potency Against Newer Antiepileptic Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data offers a comparative benchmark of the anticonvulsant potency of Milacemide against a selection of newer antiepileptic drugs (AEDs). This guide synthesizes available data on the efficacy of these compounds in widely accepted animal models of seizure, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their relative strengths and mechanisms of action.
This compound, a glycine prodrug, represents a unique mechanistic approach to seizure control. Its conversion to glycine in the central nervous system is thought to enhance inhibitory neurotransmission.[1][2][3] Newer AEDs, in contrast, employ a variety of targeted mechanisms, including modulation of ion channels and synaptic vesicle proteins. This comparison aims to contextualize the anticonvulsant profile of this compound within the broader landscape of modern epilepsy treatment.
Quantitative Comparison of Anticonvulsant Potency
The following tables summarize the median effective dose (ED50) of this compound and several newer AEDs in two standard preclinical models of seizure: the Maximal Electroshock (MES) test, a model of generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for absence and myoclonic seizures.[4][5][6] It is important to note that the data presented are compiled from various studies and may not be directly comparable due to potential variations in experimental protocols.
Table 1: Anticonvulsant Potency (ED50 in mg/kg) in the Maximal Electroshock (MES) Seizure Test in Rodents
| Antiepileptic Drug | Species | Route of Administration | ED50 (mg/kg) |
| This compound | Mouse | Oral | Marginally Active[7] |
| Lamotrigine | Mouse | Oral | 4.7 |
| Rat | Oral | 2.5 | |
| Levetiracetam | Mouse | Intraperitoneal | Inactive[8] |
| Rat | Intraperitoneal | Inactive[8] | |
| Topiramate | Mouse | Oral | 40.9[9] |
| Rat | Oral | 13.5[9] | |
| Lacosamide | Mouse | Intraperitoneal | 4.5 |
| Rat | Oral | 3.9 | |
| Perampanel | Mouse | Oral | 1.6 |
Table 2: Anticonvulsant Potency (ED50 in mg/kg) in the Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
| Antiepileptic Drug | Route of Administration | ED50 (mg/kg) |
| This compound | Oral | Less Active[7] |
| Lamotrigine | Oral | 27.4 |
| Levetiracetam | Intraperitoneal | Inactive[8] |
| Topiramate | Oral | >200[9] |
| Lacosamide | Intraperitoneal | Inactive |
| Perampanel | Oral | 0.94 |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to assess the efficacy of AEDs against generalized tonic-clonic seizures.[4][5][6]
Apparatus:
-
An electroshock device capable of delivering a constant current.
-
Corneal electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at a predetermined time before the test.
-
A drop of saline or electrode gel is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the animal.
-
A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.[5]
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
The ED50, the dose at which 50% of the animals are protected, is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ-induced seizure test is a common model for screening AEDs effective against myoclonic and absence seizures.[4][5][6]
Materials:
-
Pentylenetetrazol (PTZ) solution.
-
Syringes and needles for administration.
-
Observation chambers.
Procedure:
-
Animals (typically mice) are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered, usually via the subcutaneous or intraperitoneal route.[10]
-
Each animal is placed in an individual observation chamber.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures.
-
The primary endpoint is typically the presence or absence of clonic seizures lasting for at least 5 seconds.
-
The latency to the first seizure and the seizure severity can also be recorded.
-
The ED50, the dose that protects 50% of the animals from the endpoint seizure, is determined.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound acts as a prodrug for the inhibitory neurotransmitter glycine.[1][2][3] It crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) into glycinamide, which is then converted to glycine. Increased glycine levels in the synapse are thought to enhance inhibitory neurotransmission primarily through glycine receptors (GlyRs), which are ligand-gated chloride channels.[11] Glycine also acts as a co-agonist at the strychnine-insensitive glycine binding site on the NMDA receptor, which can modulate neuronal excitability.[1][12]
References
- 1. Glycine Transporter 1 is a Target for the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Frontiers | Glycine neurotransmission: Its role in development [frontiersin.org]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Anticonvulsant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of topiramate on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Glycine receptor - Wikipedia [en.wikipedia.org]
- 12. Modulation of seizure susceptibility in the mouse by the strychnine-insensitive glycine recognition site of the NMDA receptor/ion channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Milacemide: A Guide for Laboratory Professionals
The proper disposal of milacemide, a glycine prodrug and MAO-B inhibitor used in research, is critical for ensuring laboratory safety and environmental protection.[1][2][3] As regulations for pharmaceutical waste are stringent, researchers must adhere to established protocols to avoid legal and environmental repercussions. This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.
Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Based on available data, this compound is classified as an irritant that can cause skin and eye irritation and may lead to respiratory irritation.[4] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[5]
-
Body: A lab coat should be worn to prevent skin contact.[5]
-
Respiratory: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[6]
Step-by-Step Disposal Procedure
The disposal of chemical waste like this compound is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The following procedure outlines the best practices for compliant disposal.
-
Waste Identification and Classification:
-
Do not dispose of this compound down the drain or in regular trash. The EPA prohibits the sewering of hazardous waste pharmaceuticals.[7]
-
While this compound is not explicitly listed as an RCRA hazardous waste, its irritant properties warrant careful handling.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for a formal waste classification. They will provide guidance based on local regulations and the specific form of the waste (e.g., pure compound, solutions).
-
-
Segregation and Containment:
-
Collect all this compound waste, including unused product, contaminated lab materials (e.g., weigh boats, gloves), and non-empty containers, in a designated waste container.
-
The container must be durable, leak-proof, and compatible with the chemical.
-
Clearly label the container as "this compound Waste" and include appropriate hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage potential spills.
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's approved hazardous waste disposal contractor.
-
These licensed contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and recommended method for treating pharmaceutical waste is high-temperature incineration.[7][8]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the disposal vendor. This documentation is crucial for regulatory compliance.
-
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol |
| CAS Number | 76990-56-2 |
| Appearance | Powder/Solid |
| Boiling Point | 264.1°C at 760 mmHg |
| GHS Hazard Codes | H315, H319, H335 (Skin, Eye, Respiratory Irritant) |
This compound Disposal Workflow
The logical flow for proper this compound disposal is outlined in the diagram below. It emphasizes safety, compliance, and consultation with institutional safety personnel as core components of the process.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.
References
- 1. This compound | MAO | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Monoamine Oxidase | 76990-56-2 | Invivochem [invivochem.com]
- 4. This compound | C7H16N2O | CID 53569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Milacemide
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Milacemide in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective management of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound. The required PPE level is categorized as Moderate , requiring consistent use of gloves, a gown, and eye and face protection, especially where there is a potential for splashing.
| Hazard ID | Hazard Statement | Required Personal Protective Equipment (PPE) |
| H315 | Causes skin irritation | Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended if there is a high risk of splashing or contamination.[2][3] Lab Coat/Gown: A long-sleeved lab coat or a disposable gown with tight-fitting cuffs is required to protect the skin. |
| H319 | Causes serious eye irritation | Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles are required when there is a risk of splashing.[3] Face Protection: A face shield should be worn in conjunction with goggles when performing procedures with a high splash potential. |
| H335 | May cause respiratory irritation | Respiratory Protection: Handling of solid this compound that may generate dust, or solutions that may produce aerosols, should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from receipt of the compound to its disposal.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect personnel.
| Spill Scenario | Immediate Action | Decontamination and Cleanup |
| Small Spill (Solid) | 1. Alert others in the area. 2. If safe to do so, gently cover the spill with absorbent pads to prevent dust from becoming airborne. 3. Do not dry sweep. | 1. Wearing appropriate PPE, gently dampen the absorbent material and the spilled solid. 2. Carefully scoop the material into a labeled hazardous waste container. 3. Clean the spill area with soap and water, followed by a suitable laboratory disinfectant. |
| Small Spill (Liquid) | 1. Alert others in the area. 2. Contain the spill with absorbent pads or granules. | 1. Wearing appropriate PPE, absorb the liquid with inert material. 2. Place the contaminated absorbent material into a labeled hazardous waste container. 3. Clean the spill area with soap and water, followed by a suitable laboratory disinfectant. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert the laboratory supervisor and institutional safety officer. 3. Restrict access to the spill area. | 1. Cleanup should only be performed by trained personnel. 2. Follow institutional procedures for large chemical spills, which may involve a specialized hazardous materials team. |
In case of personal exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
| Waste Type | Collection and Storage | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), empty vials, and other contaminated disposable materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. | The sealed container should be collected by the institution's hazardous waste management service for incineration or other approved disposal methods. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. | The sealed container should be collected by the institution's hazardous waste management service. Do not dispose of this compound solutions down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, labeled sharps container. | The full and sealed sharps container should be collected by the institution's hazardous waste management service. |
It is imperative to follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][6][7] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is discarded.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
